(S)-Willardiine
説明
Structure
3D Structure
特性
CAS番号 |
21416-43-3 |
|---|---|
分子式 |
C7H9N3O4 |
分子量 |
199.16 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
InChIキー |
FACUYWPMDKTVFU-BYPYZUCNSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
他のCAS番号 |
21416-43-3 |
同義語 |
3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
製品の起源 |
United States |
Foundational & Exploratory
(S)-Willardiine: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Willardiine, a non-proteinogenic amino acid first isolated from the seeds of Acacia willardiana, has garnered significant interest within the scientific community for its activity as a partial agonist at ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a reconstructed experimental protocol based on established phytochemical methods due to the inaccessibility of the original 1959 publication. The guide further details the physicochemical properties and spectroscopic data of this compound, and illustrates its mechanism of action through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers engaged in the study of glutamate receptor agonists and the development of novel neuroactive compounds.
Discovery and Botanical Source
This compound was first discovered in 1959 by R. Gmelin, who isolated the compound from the seeds of the leguminous plant Acacia willardiana.[1] This plant is also known by its synonyms Mariosousa willardiana and Mariosousa heterophylla. The initial structural elucidation of this compound was based on elemental composition analysis and its observed stability in strong acidic conditions.[1]
Isolation from Acacia willardiana Seeds
Note: The original, detailed experimental protocol from Gmelin's 1959 publication could not be retrieved from the available literature. Therefore, the following is a plausible, reconstructed protocol for the extraction and purification of this compound from Acacia willardiana seeds, based on general and modern methods for the isolation of non-protein amino acids from plant material.
Reconstructed Experimental Protocol
2.1.1. Plant Material Preparation
-
Seed Collection and Preparation: Mature seeds from Acacia willardiana are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Defatting: The powdered seed material is subjected to soxhlet extraction with a non-polar solvent, such as n-hexane or petroleum ether, for several hours to remove lipids and other non-polar constituents. The defatted material is then air-dried to remove residual solvent.
2.1.2. Extraction
-
Aqueous-Ethanolic Extraction: The defatted seed powder is extracted with a mixture of ethanol and water (e.g., 70-80% ethanol) at room temperature with continuous agitation for 24-48 hours. This solvent system is effective for extracting polar compounds like amino acids.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude aqueous extract.
2.1.3. Purification
-
Acidification and Centrifugation: The crude extract is acidified with a dilute acid (e.g., 1M HCl) to precipitate proteins, which are then removed by centrifugation.
-
Ion-Exchange Chromatography: The supernatant is passed through a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8) in the H+ form. The column is washed with deionized water to remove neutral and anionic compounds.
-
Elution: The amino acids, including this compound, are eluted from the resin using an aqueous ammonia solution (e.g., 2M NH₄OH).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water) and visualized with ninhydrin spray. Fractions containing the compound of interest are pooled.
-
Crystallization: The pooled fractions are concentrated, and this compound is crystallized from an appropriate solvent system, such as aqueous ethanol, to yield the purified compound.
Experimental Workflow Diagram
References
(S)-Willardiine Structure-Activity Relationship at AMPA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of (S)-Willardiine and its analogs at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound, a naturally occurring excitotoxic amino acid, serves as a foundational scaffold for developing potent and selective AMPA receptor agonists and antagonists. Understanding the intricate relationship between the chemical structure of willardiine derivatives and their pharmacological activity is crucial for the rational design of novel therapeutics targeting AMPA receptors, which are implicated in a myriad of neurological disorders.
Core Structure and Key Modification Points
This compound is an agonist at AMPA receptors.[1][2][3][4] Its structure consists of a uracil ring attached to an alanine backbone. The primary points of chemical modification that dictate its activity and selectivity are the 5-position and the N3-position of the uracil ring.
Structure-Activity Relationship (SAR) Summary
The pharmacological profile of this compound derivatives can be dramatically altered by substitutions at two key positions:
-
5-Position of the Uracil Ring: Modifications at this position primarily influence agonist potency and selectivity between AMPA and kainate receptors.
-
Small, electron-withdrawing groups tend to enhance agonist activity at AMPA receptors. For instance, (S)-5-Fluorowillardiine is a potent and selective AMPA receptor agonist.[1][5][6]
-
Larger, lipophilic groups generally decrease AMPA receptor activity while increasing affinity for kainate receptors. (S)-5-Iodowillardiine, for example, is a selective kainate receptor agonist.[2][3]
-
-
N3-Position of the Uracil Ring: Substitution at this position is a critical determinant for converting the agonist scaffold into an antagonist.
Quantitative Data on this compound Analogs at AMPA Receptors
The following tables summarize the quantitative data for key this compound derivatives, showcasing the impact of structural modifications on their activity at AMPA receptors.
Table 1: Agonist Activity of 5-Substituted this compound Analogs at AMPA Receptors
| Compound | 5-Substituent | Receptor Type | Assay Type | Parameter | Value (µM) | Reference(s) |
| This compound | -H | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | 45 | [2][3] |
| (S)-5-Fluorowillardiine | -F | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | 1.5 | [2][3][9] |
| (S)-5-Bromowillardiine | -Br | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2-3 | [2][3] |
| (S)-5-Iodowillardiine | -I | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~10-15 | [2][3] |
| (S)-5-Trifluoromethylwillardiine | -CF3 | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2 | [9] |
| (S)-5-Cyanowillardiine | -CN | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2 | [9] |
| (S)-5-Nitrowillardiine | -NO2 | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2 | [9] |
| (S)-5-Methylwillardiine | -CH3 | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | 251 | [9] |
Table 2: Antagonist Activity of N3-Substituted this compound Analogs at AMPA Receptors
| Compound | N3-Substituent | 5-Substituent | Receptor Type | Assay Type | Parameter | Value (µM) | Reference(s) |
| UBP277 | -CH2CH2COOH | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 23.8 ± 3.9 | [4][6] |
| UBP275 | -CH2COOH | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 287 ± 41 | [4][6] |
| UBP279 | -(CH2)3COOH | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 136 ± 17 | [4][6] |
| UBP282 | 4-Carboxybenzyl | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 10.3 ± 2.4 | [6] |
| UBP301 | 4-Carboxybenzyl | -I | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 164 ± 25 | [6] |
| UBP291 | -CH2CH2COOH | -I | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 13.7 ± 1.7 | [6] |
| UBP290 | -CH2CH2COOH | -NO2 | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 79.9 ± 15.9 | [6] |
| UBP304 | 2-Carboxythiophene-3-ylmethyl | -H | Native AMPA Receptors | Radioligand Binding ([3H]-(S)-5-fluorowillardiine displacement) | KD | 71.4 ± 8.3 | [7][8] |
| UBP304 | 2-Carboxythiophene-3-ylmethyl | -H | Recombinant Human GluA1-4 | Electrophysiology | IC50 | > 100 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound derivatives are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative example for determining the binding affinity (Ki) of unlabeled this compound analogs by measuring their ability to displace a radiolabeled ligand from AMPA receptors.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human AMPA receptor subtype of interest (e.g., GluA1, GluA2, GluA3, or GluA4) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KSCN, pH 7.4). The inclusion of KSCN can enhance agonist binding.
-
A fixed concentration of a suitable radioligand, such as --INVALID-LINK---AMPA or --INVALID-LINK---5-Fluorowillardiine.
-
A range of concentrations of the unlabeled test compound (this compound analog).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled standard AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate).
-
The plates are incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of AMPA receptor-mediated currents in response to the application of this compound analogs, allowing for the determination of their potency (EC50) and efficacy.
1. Cell Preparation:
-
HEK293 cells are transiently or stably transfected with the cDNA encoding the desired AMPA receptor subunit(s) (e.g., GluA1, GluA2, GluA3, or GluA4). A marker protein such as GFP is often co-transfected to identify transfected cells.
-
Cells are plated on glass coverslips and allowed to grow for 24-48 hours before recording.
2. Recording Setup:
-
A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-7 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
Whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by a brief suction to rupture the membrane patch.
3. Data Acquisition:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
The this compound analog is applied to the cell using a rapid solution exchange system.
-
The resulting inward currents, mediated by the activation of AMPA receptors, are recorded using an amplifier and digitized for computer analysis.
4. Data Analysis:
-
The peak amplitude of the current response is measured for each concentration of the applied agonist.
-
Concentration-response curves are generated by plotting the normalized peak current amplitude against the logarithm of the agonist concentration.
-
The concentration of the agonist that produces a half-maximal response (EC50) and the Hill coefficient are determined by fitting the data to the Hill equation.
-
For antagonists, their potency (IC50) is determined by their ability to inhibit the current evoked by a fixed concentration of an agonist (e.g., glutamate or AMPA).
Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA Receptor Signaling Pathway Activation and Blockade.
Experimental Workflow for SAR Study of this compound Analogs
Caption: Workflow for SAR studies of this compound analogs.
Logical Relationship of this compound Modifications and Activity
Caption: SAR of this compound modifications at AMPA receptors.
References
- 1. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 6. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 8. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-Willardiine on Kainate Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine, a naturally occurring amino acid originally isolated from the seeds of Acacia willardiana, and its synthetic analogues have emerged as invaluable pharmacological tools for the characterization of ionotropic glutamate receptors. While initially identified as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, subsequent research has revealed a nuanced and potent activity profile of this compound derivatives at kainate receptors (KARs). This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its key analogues on kainate receptors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Pharmacological Profile
The affinity and potency of this compound and its derivatives for kainate receptors have been extensively characterized using various in vitro preparations, including native neurons and recombinant receptor expression systems. The following tables summarize the key quantitative data.
Table 1: Agonist Activity (EC50 Values) of this compound and Analogues on Native Kainate and AMPA/Kainate Receptors
| Compound | Preparation | Receptor Type | EC50 (µM) | Reference(s) |
| This compound | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | 45 | [1] |
| (S)-5-Fluorowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | 1.5 | [1] |
| (S)-5-Iodowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | >10 | [1] |
| (S)-5-Bromowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | ~10 | [1] |
| (S)-5-Chlorowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | ~10 | [1] |
| (S)-5-Nitrowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | ~5 | [1] |
| (S)-5-Trifluoromethylwillardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | 0.07 | [2] |
| (S)-5-Iodowillardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | ~0.1 | [2] |
| (S)-5-Fluorowillardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | 69 | [2] |
Table 2: Binding Affinity (Ki Values) of this compound Analogues for Recombinant Human Kainate Receptor Subunits
| Compound | Receptor Subunit | Ki (nM) | Reference(s) |
| (S)-5-Iodowillardiine | hGluK1 (GluR5) | 0.24 | |
| (S)-5-Iodowillardiine | hGluK2 (GluR6) | >1000 | |
| UBP302 ((S)-3-(2-Carboxybenzyl)willardiine) | hGluK7 (in presence of [3H]kainate) | 374,000 ± 122,000 | [3] |
Experimental Protocols
The characterization of this compound's effects on kainate receptors relies on precise and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is adapted from studies on dorsal root ganglion (DRG) and hippocampal neurons.[1][2]
a. Cell Preparation:
-
DRG Neuron Culture:
-
Dissect dorsal root ganglia from neonatal rats.
-
Treat with collagenase/dispase to dissociate the ganglia into individual neurons.
-
Plate the neurons on laminin-coated coverslips in a suitable growth medium.
-
Culture for 1-3 days before recording.
-
-
Hippocampal Neuron Culture:
-
Dissect hippocampi from embryonic mice (E18).
-
Dissociate the tissue using trypsin and trituration.
-
Plate the neurons on poly-L-lysine coated coverslips in Neurobasal medium supplemented with B27.
-
Culture for 7-14 days before recording.
-
b. Recording Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
c. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the membrane potential at -60 mV.
-
Apply this compound or its analogues using a rapid solution exchange system ("concentration jump") to measure agonist-evoked currents.
-
To study steady-state responses and minimize receptor desensitization, pre-incubate the cells with Concanavalin A (10 µg/mL) for 5-10 minutes.
d. Data Analysis:
-
Measure the peak and steady-state current amplitudes in response to different agonist concentrations.
-
Plot dose-response curves and fit with the Hill equation to determine EC50 values.
Electrophysiology in HEK293 Cells Expressing Recombinant Kainate Receptors
This protocol is based on studies expressing specific kainate receptor subunits in a heterologous system.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
The day before transfection, plate the cells onto poly-L-lysine coated coverslips.
-
Transfect the cells with plasmids encoding the desired kainate receptor subunits (e.g., GluK1, GluK2) using a suitable transfection reagent like Lipofectamine.
-
Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.
-
Record from the cells 24-48 hours post-transfection.
b. Recording Solutions and Protocol:
-
Use the same external and internal solutions as for cultured neurons.
-
The electrophysiological recording procedure is identical to that described for cultured neurons.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound analogues for kainate receptors using a radiolabeled ligand like [3H]kainate.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or HEK293 cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of [3H]kainate (e.g., 5 nM).
-
Varying concentrations of the unlabeled this compound analogue.
-
For non-specific binding control wells, add a high concentration of unlabeled kainate (e.g., 1 mM).
-
-
Incubate the plate at 4°C for 1 hour.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
This compound and its analogues can activate both ionotropic and metabotropic signaling pathways of kainate receptors.
Ionotropic Signaling Pathway
The canonical signaling pathway for kainate receptors is through their ion channel activity.
Metabotropic Signaling Pathway
Kainate receptors can also signal through G-protein-coupled mechanisms, independent of their ion channel function.
Experimental Workflow for Pharmacological Characterization
The following diagram illustrates a typical workflow for characterizing the pharmacological profile of a compound like this compound on kainate receptors.
Conclusion
This compound and its analogues represent a versatile class of ligands for probing the structure and function of kainate receptors. Their varied selectivity and potency across different kainate receptor subunits, coupled with the detailed experimental protocols outlined in this guide, provide researchers with the necessary tools to further elucidate the physiological and pathological roles of this important class of glutamate receptors. The dual ionotropic and metabotropic signaling capabilities of kainate receptors, activated by these compounds, highlight the complexity of glutamatergic neurotransmission and offer novel avenues for therapeutic intervention in a range of neurological disorders.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Willardiine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and relevant experimental methodologies for the study of willardiine and its analogs. Willardiine, a non-proteinogenic amino acid, is a potent agonist of ionotropic glutamate receptors and has garnered significant interest in neuroscience and drug development. This document details the known natural occurrences of willardiine, with a focus on quantitative data where available. A thorough description of the biosynthetic pathway is provided, including the key enzyme, uracilylalanine synthase. Detailed experimental protocols for the extraction and isolation of willardiine from plant sources, and for the purification and characterization of uracilylalanine synthase, are presented. Furthermore, this guide includes visualizations of the biosynthetic pathway, a generic experimental workflow, and the glutamate receptor signaling pathway to provide a deeper understanding of the context and practical approaches for research in this field.
Natural Sources of Willardiine
Willardiine was first discovered in 1959 in the seeds of Acacia willardiana, now reclassified as Mariosousa willardiana.[1] It is also found in the seeds of various other Acacia species (sensu lato).[1] These plants, primarily found in arid and semi-arid regions, synthesize and accumulate this non-protein amino acid in their seeds.
Quantitative Data
Quantitative data on the concentration of willardiine in its natural sources is limited in the scientific literature. However, studies on the amino acid composition of Acacia seeds provide a general indication of the levels of non-protein amino acids. It is important to note that the concentration of these compounds can vary significantly depending on the species, geographical location, and environmental conditions.
| Plant Source | Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Acacia species (General) | Total Free Amino Acids | Varies widely | HPLC, GC-MS | [2][3] |
| Pisum sativum (Pea) Seedlings | Willardiine & Isowillardiine | Not explicitly quantified, but biosynthesized | Radiotracer studies | [4] |
Biosynthesis of Willardiine
The biosynthesis of willardiine is a relatively straightforward enzymatic process involving the condensation of a pyrimidine base with an amino acid precursor.
The Biosynthetic Pathway
The key enzyme responsible for the synthesis of willardiine is uracilylalanine synthase (EC 2.5.1.53).[5][6] This enzyme catalyzes the reaction between O-acetyl-L-serine and uracil to produce L-willardiine and acetate .[5][6] In some plant species, such as pea (Pisum sativum), this enzyme can also synthesize the isomer isowillardiine.[4]
The overall reaction is as follows:
O-acetyl-L-serine + Uracil <-> L-Willardiine + Acetate
Caption: Biosynthesis of L-Willardiine from O-acetyl-L-serine and Uracil.
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of willardiine and its biosynthetic enzyme.
Extraction and Isolation of Willardiine from Plant Material
This protocol is a general guideline for the extraction of non-protein amino acids from seeds and can be adapted for the isolation of willardiine.
Materials:
-
Dried seeds of Mariosousa willardiana or relevant Acacia species
-
Grinder or mill
-
80% Ethanol
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Centrifuge
-
Cation-exchange chromatography column (e.g., Dowex 50W-X8)
-
Ammonia solution
-
Cellulose thin-layer chromatography (TLC) plates
-
Ninhydrin spray reagent
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Grind the dried seeds to a fine powder.
-
Extraction:
-
Suspend the seed powder in 80% ethanol (1:10 w/v).
-
Stir the suspension for 4-6 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process with the pellet twice more.
-
Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.
-
-
Acid Hydrolysis (Optional, for total amino acid analysis):
-
Resuspend the concentrated extract in 6 M HCl.
-
Heat at 110°C for 24 hours in a sealed tube.
-
Remove the HCl by evaporation.
-
-
Purification by Ion-Exchange Chromatography:
-
Dissolve the crude extract in deionized water and adjust the pH to ~2 with HCl.
-
Load the extract onto a cation-exchange column pre-equilibrated with 0.1 M HCl.
-
Wash the column with deionized water to remove neutral and acidic compounds.
-
Elute the amino acids with a gradient of ammonia solution (e.g., 0.5 M to 2 M).
-
Collect fractions and monitor for the presence of amino acids using TLC with ninhydrin visualization.
-
-
Analysis and Quantification:
Purification and Characterization of Uracilylalanine Synthase
This protocol is based on the partial purification from pea seedlings and can be adapted for Acacia or Mariosousa species.
Materials:
-
Fresh, young seedlings of the source plant
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 10 mM β-mercaptoethanol, 10% glycerol)
-
Polyvinylpolypyrrolidone (PVPP)
-
Ammonium sulfate
-
Dialysis tubing
-
Anion-exchange chromatography column (e.g., DEAE-cellulose)
-
Gel filtration chromatography column (e.g., Sephadex G-100)
-
Protein assay reagent (e.g., Bradford reagent)
-
Spectrophotometer
Procedure:
-
Crude Extract Preparation:
-
Homogenize fresh seedlings in liquid nitrogen using a mortar and pestle.
-
Suspend the powdered tissue in cold extraction buffer containing PVPP.
-
Stir for 30 minutes at 4°C.
-
Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 20,000 x g) for 30 minutes.
-
Collect the supernatant as the crude extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to a desired saturation (e.g., 40-70%).
-
Stir for 1 hour at 4°C and then centrifuge to collect the precipitated protein.
-
Resuspend the pellet in a minimal volume of extraction buffer and dialyze against the same buffer.
-
-
Anion-Exchange Chromatography:
-
Load the dialyzed protein solution onto an anion-exchange column equilibrated with the extraction buffer.
-
Wash the column with the equilibration buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.
-
Collect fractions and assay for uracilylalanine synthase activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the anion-exchange step and concentrate them.
-
Apply the concentrated sample to a gel filtration column equilibrated with the extraction buffer.
-
Elute with the same buffer and collect fractions.
-
Assay the fractions for enzyme activity and protein content.
-
-
Enzyme Activity Assay:
-
The activity of uracilylalanine synthase can be determined by measuring the formation of willardiine from O-acetyl-L-serine and [¹⁴C]-uracil.
-
The reaction mixture should contain buffer, O-acetyl-L-serine, [¹⁴C]-uracil, and the enzyme fraction.
-
After incubation, the reaction is stopped, and the labeled willardiine is separated from unreacted uracil by TLC or HPLC and quantified by scintillation counting.
-
-
Kinetic Characterization:
-
Determine the Michaelis-Menten constants (Km) for O-acetyl-L-serine and uracil by varying the concentration of one substrate while keeping the other saturated.
-
Investigate the effects of pH, temperature, and potential inhibitors on enzyme activity.
-
Mandatory Visualizations
Experimental Workflow for Willardiine Isolation and Characterization
Caption: General workflow for the isolation and characterization of willardiine.
Glutamate Receptor Signaling Pathway
Willardiine acts as an agonist at ionotropic glutamate receptors, primarily AMPA and kainate receptors.[7] Activation of these receptors leads to the influx of cations and subsequent neuronal depolarization.
Caption: Simplified signaling pathway of ionotropic glutamate receptors.
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of willardiine compounds, tailored for researchers and professionals in drug development. While the fundamental aspects of willardiine's origin and formation are understood, a notable gap exists in the quantitative analysis of its concentration in native plant species. The provided experimental protocols offer a solid foundation for further investigation into the isolation, purification, and enzymatic synthesis of willardiine. The visualization of the biosynthetic and signaling pathways, along with a general experimental workflow, serves as a valuable resource for designing and executing future research in this promising area of natural product chemistry and neuropharmacology. Further studies are warranted to fully elucidate the enzymatic mechanism of uracilylalanine synthase and to explore the full pharmacological potential of willardiine and its derivatives.
References
- 1. arcjournals.org [arcjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uracilylalanine synthase - Wikipedia [en.wikipedia.org]
- 7. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Characterization of (S)-Willardiine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, is a potent agonist of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its structural similarity to glutamate and its ability to modulate excitatory neurotransmission have made it and its derivatives valuable tools in neuroscience research and as potential leads in drug discovery for neurological disorders.[1]
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. Due to the limited availability of published, specific experimental spectra for this compound, this guide combines theoretical data with generalized, detailed experimental protocols for the analysis of amino acids. This document is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and application of this compound and its analogues.
Spectroscopic Data
Mass Spectrometry
The theoretical exact mass of this compound is a key parameter for its identification via mass spectrometry.
| Parameter | Value |
| Molecular Formula | C7H9N3O4 |
| Theoretical Monoisotopic Mass | 199.0593 g/mol |
| Theoretical Average Mass | 199.163 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined chemical shifts for this compound are not available. The following table provides predicted chemical shift ranges for the hydrogen (¹H) and carbon (¹³C) atoms in this compound, based on typical chemical shifts for similar functional groups.
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | 3.5 - 4.5 | 50 - 60 |
| β-CH₂ | 3.0 - 4.0 | 40 - 50 |
| Uracil C5-H | 5.5 - 6.0 | 100 - 110 |
| Uracil C6-H | 7.0 - 8.0 | 140 - 150 |
| -COOH | 10.0 - 13.0 (broad) | 170 - 180 |
| -NH₂ | Variable (broad) | - |
| Uracil N-H | 10.0 - 12.0 (broad) | - |
| Uracil C2 | - | 150 - 160 |
| Uracil C4 | - | 160 - 170 |
Infrared (IR) Spectroscopy
The following table lists the expected characteristic infrared absorption bands for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Broad |
| N-H (Amine and Amide) | Stretching | 3200-3500 | Medium, Broad |
| C-H (Alkane and Alkene) | Stretching | 2850-3100 | Medium |
| C=O (Carboxylic Acid and Amide) | Stretching | 1630-1760 | Strong |
| N-H (Amine) | Bending | 1550-1650 | Medium |
| C=C (Uracil Ring) | Stretching | 1450-1600 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| C-N (Amine and Amide) | Stretching | 1000-1350 | Medium |
UV-Vis Spectroscopy
This compound is expected to exhibit UV absorbance due to the uracil ring, which is an aromatic heterocycle. The exact absorption maximum (λmax) is dependent on the solvent and pH.
| Chromophore | Expected λmax (nm) |
| Uracil Ring | ~260 |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
-
Data Analysis:
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound structure.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)
-
Solvent system (e.g., methanol, water, acetonitrile with 0.1% formic acid)
-
Syringe pump or liquid chromatography system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in the chosen solvent system.
-
Infusion or LC-MS:
-
Direct Infusion: Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
LC-MS: Inject the sample onto a liquid chromatography column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.
-
-
Mass Spectrometer Setup:
-
Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
Operate the mass spectrometer in positive or negative ion mode. For this compound, positive mode is typically used to observe the [M+H]⁺ ion.
-
Acquire data in full scan mode over an appropriate m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS):
-
To obtain structural information, perform a tandem MS experiment.
-
Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
Potassium bromide (KBr), spectroscopic grade
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Analysis:
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the functional groups in the this compound molecule.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV absorption maximum of this compound.
Materials:
-
This compound sample
-
UV-transparent solvent (e.g., water, ethanol, buffer solution)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.1-1.0.
-
Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum (blank).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Signaling Pathway of this compound
This compound exerts its biological effects by acting as a partial agonist at AMPA and kainate receptors, which are ligand-gated ion channels. The binding of this compound to these receptors leads to the opening of the ion channel and an influx of cations (primarily Na⁺ and in some cases Ca²⁺), resulting in depolarization of the neuronal membrane and subsequent downstream signaling events.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized or isolated sample of this compound.
References
(S)-Willardiine: A Technical Guide to Solubility and Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of (S)-Willardiine, a potent AMPA and kainate receptor agonist, in commonly used experimental buffers. Understanding these properties is critical for ensuring the accuracy, reproducibility, and validity of in vitro and in vivo studies. This document summarizes available quantitative data, outlines detailed experimental protocols for solution preparation and analysis, and visualizes key concepts through diagrams.
Core Concepts: Solubility and Stability
This compound is an amino acid analog containing a uracil moiety, which influences its physicochemical properties. Its solubility and stability are paramount for consistent experimental outcomes.
-
Solubility dictates the maximum concentration of this compound that can be dissolved in a given solvent or buffer system to form a homogenous solution. Factors such as pH, temperature, and the presence of co-solvents or salts can significantly impact solubility.
-
Stability refers to the ability of this compound to resist chemical degradation in solution over time. Degradation can be influenced by pH, temperature, light, and oxidative conditions, leading to a decrease in the active compound concentration and the potential formation of confounding byproducts.
Solubility of this compound
Quantitative experimental data on the solubility of this compound in specific biological buffers is limited in publicly available literature. However, predictive models and data from related derivatives provide valuable insights.
Table 1: Quantitative Solubility Data for this compound and Derivatives
| Compound | Solvent/Buffer | Method | Solubility | Reference |
| This compound | Water | Predicted (ALOGPS) | 13.2 mg/mL | [1] |
| This compound Derivatives | Aqueous NaOH (forming sodium salt) | Experimental | 50–100 mM | [2] |
Note: The solubility in aqueous NaOH is indicative of high aqueous solubility upon salt formation, which is a common strategy for increasing the solubility of acidic compounds.
Stability of this compound
The stability of this compound is influenced by the solution's pH. Halogenated analogs of willardiine have been noted to possess greater stability than the parent compound[3][4].
Table 2: Qualitative Stability Profile of Willardiine Derivatives
| Condition | Observation | Reference |
| Neutral or slightly acidic solutions | Stable for at least 1 day | This is a general observation for some derivatives, but requires empirical verification for this compound. |
| Basic and strongly acidic solutions | Rapid decomposition observed for some derivatives | This suggests that pH extremes should be avoided for prolonged storage. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
This protocol is based on methods reported for dissolving willardiine derivatives at high concentrations[2].
Objective: To prepare a high-concentration stock solution of this compound in an aqueous vehicle.
Materials:
-
This compound powder
-
100 mM Sodium Hydroxide (NaOH) solution
-
Sterile, purified water
-
Calibrated pH meter
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a volume of 100 mM NaOH solution equivalent to one molar equivalent of the this compound. This will facilitate the formation of the mono-sodium salt.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
If required, adjust the pH of the solution to the desired value using dilute HCl or NaOH. Note that extreme pH values may affect stability.
-
Bring the solution to the final desired volume with sterile, purified water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or below.
Generalized Protocol for Determining Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Procedure:
-
Add an excess amount of this compound powder to a known volume of the experimental buffer in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.
Generalized Protocol for Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of this compound in a specific buffer under various stress conditions.
Procedure:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Aliquot the solution into separate containers for each stress condition.
-
Expose the aliquots to various stress conditions, including:
-
Acidic: Adjust pH to ~1-3 with HCl.
-
Basic: Adjust pH to ~9-11 with NaOH.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%).
-
Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose to UV light according to ICH guidelines.
-
-
At specified time points, withdraw samples and quench any ongoing reactions if necessary.
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the remaining concentration of this compound and detect the formation of any degradation products.
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors. Upon binding, it induces a conformational change that opens the ion channel, leading to cation influx (primarily Na⁺ and in some cases Ca²⁺) and subsequent neuronal depolarization.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for characterizing the solubility and stability of this compound in a new experimental buffer.
Conclusion and Recommendations
While this compound demonstrates good aqueous solubility, particularly when converted to its sodium salt, its stability is pH-dependent. For optimal results in experimental settings, it is recommended to:
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh on the day of the experiment.
-
Use appropriate pH: Maintain solutions at a neutral or slightly acidic pH to enhance stability. Avoid strongly acidic or basic buffers for storage.
-
Store properly: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Empirical validation: Due to the limited availability of specific quantitative data, it is crucial for researchers to empirically determine the solubility and stability of this compound in their specific experimental buffers and conditions to ensure the reliability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Willardiine and Its Analogues | Encyclopedia MDPI [encyclopedia.pub]
In Silico Modeling of (S)-Willardiine Binding to Glutamate Receptors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of (S)-Willardiine and its analogs' interactions with ionotropic glutamate receptors (iGluRs), specifically AMPA and kainate receptors. This compound, a partial agonist of ionotropic glutamate receptors, and its derivatives are crucial pharmacological tools for investigating the structure and function of these receptors, which are implicated in numerous neurological conditions.[1] Computational approaches, including molecular docking and molecular dynamics simulations, offer atomic-level insights into these binding events, guiding the rational design of novel therapeutic agents.[2][3]
Introduction to this compound and Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), activating both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[4] iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission and are subdivided into AMPA, kainate, and NMDA receptors, named after their selective synthetic agonists.[4] Dysregulation of glutamate signaling is associated with various neurological disorders, making glutamate receptors significant drug targets.[1]
This compound, a naturally occurring non-proteinogenic amino acid, and its synthetic analogs act as agonists or antagonists at AMPA and kainate receptors.[1][5] The selectivity of these compounds for different receptor subtypes is often determined by substitutions on the uracil ring.[6][7] For instance, (S)-5-fluorowillardiine is a selective AMPA receptor agonist, while (S)-5-iodowillardiine shows high affinity for specific kainate receptor subunits.[6][7] This makes the willardiine scaffold an excellent subject for structure-activity relationship (SAR) studies and in silico modeling to elucidate the molecular determinants of ligand binding and selectivity.
Quantitative Analysis of this compound Binding Affinity
The binding affinities of this compound and its derivatives to various AMPA and kainate receptor subtypes have been determined through numerous experimental studies, primarily radioligand binding assays. This quantitative data is essential for validating and refining in silico models.
Binding Affinity at AMPA Receptors
The following table summarizes the binding affinities of this compound and its key analogs for different AMPA receptor subunits.
| Compound | Receptor Subtype | Binding Parameter | Value (µM) | Reference |
| This compound | Native AMPA | IC50 | >100 | [8] |
| (S)-5-Fluorowillardiine | hGluA1 | Ki | 0.047 | [7] |
| (S)-5-Fluorowillardiine | hGluA2 | Ki | 0.048 | [7] |
| (S)-5-Fluorowillardiine | hGluA4 | Ki | 0.23 | [7] |
| (S)-5-Iodowillardiine | hGluA1 | Ki | 2.9 | [7] |
| (S)-5-Iodowillardiine | hGluA2 | Ki | 2.8 | [7] |
| (S)-5-Iodowillardiine | hGluA4 | Ki | 11 | [7] |
| UBP277 | Native AMPA | IC50 | 23.8 | [6] |
| UBP282 | Native AMPA | IC50 | 10.3 | [6] |
Binding Affinity at Kainate Receptors
The binding affinities of this compound and its derivatives for various kainate receptor subtypes are presented below.
| Compound | Receptor Subtype | Binding Parameter | Value (µM) | Reference |
| (S)-5-Iodowillardiine | hGluK1 (GluR5) | Ki | 0.017 | [7] |
| (S)-5-Iodowillardiine | hGluK2 (GluR6) | Ki | 2.0 | [7] |
| (S)-5-Fluorowillardiine | hGluK1 (GluR5) | Ki | 2.5 | [7] |
| Kainate | hGluK1 (GluR5) | Ki | 0.073 | [7] |
| Kainate | hGluK2 (GluR6) | Ki | 0.021 | [7] |
| UBP291 | Native Kainate | KD | 9.83 | [6] |
| UBP301 | Native Kainate | KD | 5.94 | [6] |
| UBP310 | hGluK1 | KD | 0.021 | [9] |
| UBP310 | hGluK3 | KD | 0.65 | [9] |
Experimental Protocols for Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of ligands for their receptors.[10][11] The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound analogs for glutamate receptors, based on standard methodologies.[10][12][13]
Membrane Preparation
-
Cell Culture and Homogenization : Culture HEK293 cells stably expressing the human glutamate receptor subtype of interest (e.g., GluA2, GluK1). Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]
-
Centrifugation : Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove cellular debris.[12]
-
Membrane Pelleting : Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[12]
-
Washing and Storage : Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[12]
-
Protein Quantification : Determine the protein concentration of the membrane preparation using a standard assay such as the Pierce® BCA assay.[12]
Competitive Binding Assay
-
Assay Setup : On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
Incubation : In a 96-well plate, add the membrane preparation (e.g., 3-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]AMPA or [3H]kainate), and varying concentrations of the unlabeled test compound (this compound analog).[12][13] The final volume should be consistent (e.g., 250 µL).
-
Equilibration : Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]
-
Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Washing : Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Scintillation Counting : Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
Data Analysis
-
Specific Binding : For each concentration of the test compound, calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known high-affinity ligand) from the total binding.
-
IC50 Determination : Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Ki Calculation : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[12]
In Silico Modeling Workflow
The in silico modeling of this compound binding to glutamate receptors typically involves homology modeling, molecular docking, and molecular dynamics simulations.
Homology Modeling
When an experimental structure of the target glutamate receptor is unavailable, homology modeling can be used to build a 3D model. This involves using the amino acid sequence of the target receptor and a known 3D structure of a homologous protein as a template.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This method is used to predict the binding mode of this compound and its analogs within the ligand-binding domain (LBD) of AMPA and kainate receptors. Key amino acid residues in the binding pocket that interact with the ligand can be identified. For example, in the GluA2 LBD, residues such as Pro478, Thr480, Ser654, and Tyr702 are known to be important for ligand binding.[4]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[2][3] These simulations can be used to assess the stability of the docked pose, analyze conformational changes in the receptor upon ligand binding, and calculate binding free energies.
Typical MD Simulation Parameters:
-
Force Field: CHARMM or AMBER force fields are commonly used for protein-ligand simulations.[2][14]
-
Solvation: The system is solvated in a water box (e.g., TIP3P water model) under periodic boundary conditions.[15]
-
Neutralization: The system is neutralized by adding counter-ions (e.g., Na+ or Cl-).[15]
-
Equilibration: The system is equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) conditions.[15]
-
Production Run: A production run of sufficient length (e.g., nanoseconds to microseconds) is performed to collect data for analysis.[15]
Glutamate Receptor Signaling Pathways
Activation of AMPA and kainate receptors by agonists like this compound leads to the opening of their ion channels and subsequent downstream signaling events.
AMPA Receptor Signaling
Upon binding of an agonist, the AMPA receptor channel opens, allowing the influx of Na+ ions, which leads to depolarization of the postsynaptic membrane.[16] This depolarization can activate voltage-gated calcium channels and NMDA receptors, leading to a further increase in intracellular Ca2+. Downstream signaling cascades, often involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), are then activated, playing a crucial role in synaptic plasticity.[17][18]
Kainate Receptor Signaling
Kainate receptors have a dual signaling mechanism.[19] Ionotropically, they function as ligand-gated ion channels permeable to Na+ and, in some subunit compositions, Ca2+.[20] Metabotropically, they can modulate G-protein signaling pathways, influencing neurotransmitter release and neuronal excitability.[19] The downstream signaling of kainate receptors can involve the activation of protein kinases such as Src and JNK3, which can play a role in both normal synaptic function and excitotoxicity.[20]
Conclusion
The in silico modeling of this compound binding to glutamate receptors provides a powerful framework for understanding the molecular basis of ligand recognition and selectivity. By integrating quantitative experimental data with computational techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the dynamic interactions between ligands and their receptor targets. This knowledge is invaluable for the structure-based design of novel and more selective modulators of glutamate receptor activity, with potential therapeutic applications in a wide range of neurological disorders. The continued development and application of these in silico methods will undoubtedly accelerate the discovery of new chemical probes and drug candidates targeting the glutamate system.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. jcbr.goums.ac.ir [jcbr.goums.ac.ir]
- 16. AMPA receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
A Historical Perspective on the Discovery and Characterization of Willardiine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Willardiine, a non-proteinogenic amino acid, was first isolated in 1959 from the seeds of Acacia willardiana.[1] This discovery marked the entry of a new molecule into the field of neuropharmacology, as willardiine was later identified as a partial agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, subtypes of ionotropic glutamate receptors. This guide provides a detailed historical perspective on the discovery of willardiine, including the initial isolation and characterization, and delves into its mechanism of action and the synthesis of its analogues. The experimental protocols from the era of its discovery are presented alongside modern synthetic methodologies. Furthermore, this guide includes quantitative data and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.
The Dawn of a Neuroactive Amino Acid: The Discovery of Willardiine
In 1959, the German chemist Rolf Gmelin reported the isolation of a novel amino acid from the seeds of the Palo Blanco tree, Acacia willardiana (now reclassified as Mariosousa willardiana).[1] This compound was named willardiine after the species of its natural source. Gmelin's work laid the foundation for decades of research into the pharmacological properties of this unique molecule and its derivatives.
Initial Isolation and Characterization
Subsequent studies confirmed the structure of willardiine as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione through synthetic work and spectroscopic analysis.[1]
Physicochemical and Pharmacological Properties
Willardiine's significance stems from its action as an excitatory amino acid that selectively targets non-NMDA glutamate receptors, specifically the AMPA and kainate receptors.[2][3] This interaction has made willardiine and its analogues invaluable tools for studying the structure and function of these critical components of excitatory neurotransmission in the central nervous system.
Quantitative Data
The following tables summarize key quantitative data for willardiine and its important analogue, 5-fluorowillardiine.
| Physicochemical Properties of Willardiine | |
| IUPAC Name | (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |
| Molecular Formula | C₇H₉N₃O₄ |
| Molar Mass | 215.17 g/mol |
| CAS Number | 19772-76-0 |
| Appearance | White crystalline solid |
| Pharmacological Properties at Ionotropic Glutamate Receptors | |
| Receptor Target | AMPA and Kainate Receptors (non-NMDA) |
| Action | Partial Agonist |
| Binding Affinity (IC₅₀ vs [³H]AMPA) | 4.76 µM (for (S)-willardiine) |
| 5-Fluorowillardiine (IC₅₀ vs [³H]AMPA) | 23.53 nM |
Experimental Protocols
Generalized Protocol for the Isolation of Willardiine from Acacia willardiana Seeds (Based on 1950s Methodologies)
This protocol is a representation of the techniques likely employed by Gmelin and his contemporaries for the isolation of amino acids from plant sources.
1. Extraction:
- Finely ground seeds of Acacia willardiana are defatted by extraction with a non-polar solvent such as petroleum ether.
- The defatted material is then extracted with aqueous ethanol (e.g., 70-80% ethanol) to isolate the amino acid fraction.
2. Ion-Exchange Chromatography:
- The ethanolic extract is concentrated under reduced pressure and the aqueous residue is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50) in the H⁺ form.
- The column is washed with deionized water to remove sugars and other neutral or anionic compounds.
- The amino acids are then eluted with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
3. Paper Chromatography:
- The ammonia eluate is concentrated, and the amino acid mixture is separated by preparative paper chromatography.
- A common solvent system for amino acid separation is n-butanol:acetic acid:water (e.g., in a 4:1:5 ratio).
- The chromatogram is developed, and the separated amino acid bands are visualized using a ninhydrin spray reagent followed by heating.[4][5][6]
- The band corresponding to willardiine is excised, and the compound is eluted from the paper with water or dilute ethanol.
4. Crystallization:
- The eluted solution is concentrated, and willardiine is crystallized, typically from an aqueous ethanol mixture, to yield the pure compound.
Chemical Synthesis of this compound
A common method for the synthesis of willardiine involves the reaction of the sodium salt of uracil with a suitable chiral amino acid precursor.[7]
1. Preparation of the Uracil Salt:
- Uracil is treated with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) to form the sodium salt of uracil.
2. Nucleophilic Substitution:
- The chiral synthon, (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, is added to the solution of the uracil salt in DMF. The uracil anion acts as a nucleophile, opening the oxetanone ring via an SN2 reaction to form the protected willardiine derivative.
3. Deprotection:
- The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).
4. Purification:
- The crude product is purified by ion-exchange chromatography to yield this compound.
Visualizing the Molecular Landscape
Signaling Pathway of Willardiine at an Excitatory Synapse
Willardiine exerts its effects by binding to and activating AMPA and kainate receptors located on the postsynaptic membrane of neurons. This activation leads to the influx of cations and subsequent depolarization of the neuron.
Caption: Willardiine binding to AMPA/kainate receptors initiates a signaling cascade.
Experimental Workflow for the Chemical Synthesis of Willardiine
The chemical synthesis of willardiine can be systematically represented as a series of key steps, from starting materials to the final purified product.
Caption: A streamlined workflow for the chemical synthesis of this compound.
Conclusion
The discovery of willardiine by Rolf Gmelin in 1959 was a seminal moment in the study of excitatory amino acids. From its humble origins in the seeds of an Acacia species, willardiine and its synthetically derived analogues have become indispensable pharmacological tools. They have profoundly advanced our understanding of the structure, function, and pharmacology of AMPA and kainate receptors. This guide has provided a historical and technical overview of this important molecule, offering valuable insights and methodologies for the scientific community. The continued exploration of willardiine and its derivatives holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography of amino acids [biotopics.co.uk]
- 7. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Probing AMPA Receptor Subunit Composition with (S)-Willardiine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Willardiine is a selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating distinct efficacy and potency based on the receptor's subunit composition. Specifically, it acts as a partial agonist, with its activity being markedly lower at AMPA receptors containing the GluA2 subunit compared to those lacking it. This property makes this compound an invaluable pharmacological tool for functionally identifying and characterizing calcium-permeable AMPA receptors (CP-AMPARs), which are typically GluA2-lacking, and for investigating their roles in synaptic transmission, plasticity, and neurological disorders.
Principle of Action
AMPA receptors are tetrameric ion channels assembled from four subunits (GluA1, GluA2, GluA3, and GluA4). The presence of a post-transcriptionally edited GluA2 subunit renders the receptor impermeable to calcium ions (Ca²⁺). Receptors lacking the GluA2 subunit, such as homomeric GluA1 or GluA3 receptors, are permeable to Ca²⁺ and exhibit distinct biophysical properties, including a doubly rectifying current-voltage relationship.
This compound's utility stems from its differential agonism. It is a weak partial agonist at Ca²⁺-impermeable, GluA2-containing receptors but shows significantly higher efficacy at Ca²⁺-permeable, GluA2-lacking receptors. By comparing cellular or synaptic responses to this compound with those of a full agonist like glutamate, researchers can infer the relative contribution of CP-AMPARs to the total AMPA receptor population.
Applications
-
Functional Identification of CP-AMPARs: Use this compound to selectively activate GluA2-lacking AMPA receptors in neuronal cultures, brain slices, or heterologous expression systems.
-
Synaptic Plasticity Studies: Investigate the role of CP-AMPARs in forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), where the trafficking of these receptors is implicated.
-
Disease Modeling: Probe the contribution of CP-AMPARs in pathological conditions like ischemia, epilepsy, and amyotrophic lateral sclerosis (ALS), where their expression and function are often dysregulated.
-
Drug Screening: Employ this compound in screening assays to identify novel positive or negative allosteric modulators that specifically target CP-AMPARs.
Quantitative Data Presentation
The efficacy and potency of this compound are highly dependent on the AMPA receptor subunit composition. The following table summarizes key pharmacological data from studies on recombinant receptors.
Table 1: Pharmacological Profile of this compound and Analogs at Recombinant AMPA Receptors
| Agonist | Receptor Subunit | EC₅₀ (µM) | Relative Efficacy (vs. Glutamate) | Reference |
| This compound (HW) | GluA2 (L483Y)¹ | 1.10 ± 0.12 | Partial Agonist | [1] |
| (S)-5-Fluoro-willardiine (FW) | GluA2 (L483Y)¹ | 0.02 ± 0.002 | Partial Agonist | [1] |
| (S)-5-Bromo-willardiine (BrW) | GluA2 (L483Y)¹ | 0.22 ± 0.02 | Partial Agonist | [1] |
| (S)-5-Iodo-willardiine (IW) | GluA2 (L483Y)¹ | 0.44 ± 0.05 | Partial Agonist | [1] |
¹Data obtained from a non-desensitizing mutant (L483Y) of the GluA2 receptor expressed in Xenopus oocytes. This compound's efficacy at wild-type GluA2-containing receptors is very low. Its efficacy at GluA2-lacking receptors (e.g., homomeric GluA1 or GluA3) is substantially higher, allowing it to be used as a selective probe.
Experimental Protocols & Methodologies
Protocol 1: Electrophysiological Characterization of this compound Responses
This protocol details the use of whole-cell patch-clamp electrophysiology to measure and compare currents evoked by this compound and a full agonist in cultured neurons.
Materials:
-
Primary neuronal culture or cell line expressing AMPA receptors.
-
External Solution (ACSF): 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Internal Solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 0.1 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH 7.2.
-
Agonists: this compound (10 mM stock in H₂O), L-Glutamate (100 mM stock in H₂O).
-
Antagonists (for control): CNQX or NBQX (10 mM stock in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
Procedure:
-
Preparation: Plate neurons on coverslips. Before recording, replace culture medium with ACSF and allow cells to acclimate.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain Whole-Cell Configuration: Approach a target neuron and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV to record inward currents.
-
Agonist Application: Using a rapid perfusion system, apply a saturating concentration of L-Glutamate (e.g., 10 mM) to establish the maximum AMPA receptor-mediated current (I_max).
-
Washout: Perfuse with ACSF until the current returns to baseline.
-
This compound Application: Apply a saturating concentration of this compound (e.g., 100-300 µM).
-
Data Acquisition: Record the peak and steady-state currents for both agonists.
-
Analysis: Calculate the relative efficacy of this compound by dividing its peak current response by the peak response to L-Glutamate. A low ratio suggests a dominant population of GluA2-containing receptors, while a higher ratio indicates a significant presence of CP-AMPARs.
-
Confirmation: Confirm that the recorded currents are mediated by AMPA receptors by showing they are blocked by an antagonist like CNQX (10 µM).
Protocol 2: Calcium Imaging of CP-AMPAR Activity
This protocol uses fluorescence microscopy to visualize Ca²⁺ influx through CP-AMPARs selectively activated by this compound.
Materials:
-
Primary neuronal culture.
-
Loading Buffer: ACSF containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%).
-
ACSF for imaging.
-
This compound stock solution.
-
Fluorescence microscope with a high-speed camera and appropriate filter sets (e.g., FITC).
Procedure:
-
Dye Loading: Incubate cultured neurons in the Fluo-4 AM loading buffer for 30-45 minutes at 37°C.
-
Wash and De-esterification: Gently wash the cells with ACSF and allow them to rest for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging Setup: Place the coverslip in an imaging chamber on the microscope stage and perfuse with ACSF.
-
Baseline Recording: Acquire baseline fluorescence images (F₀) for 1-2 minutes to ensure signal stability.
-
Stimulation: Perfuse the chamber with ACSF containing this compound (e.g., 100 µM).
-
Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
-
Analysis: Quantify the response by calculating the change in fluorescence relative to baseline (ΔF/F₀ = (F - F₀)/F₀). A significant increase in fluorescence upon this compound application provides evidence for the presence of functional CP-AMPARs.
Visualizations: Pathways and Workflows
Caption: this compound preferentially activates GluA2-lacking CP-AMPARs, leading to significant Ca²⁺ influx and downstream signaling.
Caption: Workflow for probing CP-AMPARs using this compound via electrophysiology or calcium imaging techniques.
References
Application Notes and Protocols for Electrophysiological Recording of (S)-Willardiine-induced Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine is a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2] Due to its ability to selectively activate these receptors, this compound and its derivatives are valuable pharmacological tools for characterizing the function of AMPA and kainate receptor subtypes and for investigating their roles in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the electrophysiological recording of currents induced by this compound using the whole-cell patch-clamp technique, a fundamental method for studying ion channel function with high temporal and spatial resolution.[3][4]
Mechanism of Action
This compound binds to the ligand-binding domain of AMPA and kainate receptors, mimicking the action of the endogenous agonist glutamate. This binding event triggers a conformational change in the receptor, leading to the opening of its associated ion channel. The open channel allows for the influx of cations, primarily Na+ and Ca2+, into the neuron, resulting in membrane depolarization and the generation of an excitatory postsynaptic current (EPSC). The sustained activation of these receptors by this compound can be used to study receptor kinetics, pharmacology, and modulation.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs, providing a reference for expected experimental outcomes.
Table 1: Potency (EC50) of this compound and its Analogs at AMPA/Kainate Receptors
| Compound | Cell Type/Receptor | EC50 (µM) | Reference |
| This compound | Mouse Hippocampal Neurons | 45 | [5] |
| (S)-5-Fluorowillardiine | Mouse Hippocampal Neurons | 1.5 | [5][6] |
| (S)-5-Bromowillardiine | Mouse Hippocampal Neurons | ~11 | [5] |
| (S)-5-Iodowillardiine | Mouse Hippocampal Neurons | >30 | [5] |
| (S)-5-Trifluoromethylwillardiine | Dorsal Root Ganglion Neurons | 0.07 | [7] |
| (S)-5-Fluorowillardiine | Dorsal Root Ganglion Neurons | 69 | [7] |
| (R,S)-AMPA | Mouse Hippocampal Neurons | 11 | [5] |
Table 2: Kinetic Properties of Willardiine-induced Currents
| Compound | Cell Type | Kinetic Parameter | Value | Reference |
| (S)-5-Fluorowillardiine | Dorsal Root Ganglion Neurons | Deactivation Time Constant (τ_off) | 43 ms | [7] |
| (S)-5-Iodowillardiine | Dorsal Root Ganglion Neurons | Deactivation Time Constant (τ_off) | 4.2 s | [7] |
| (S)-5-Fluorowillardiine | Hippocampal Neurons | Deactivation Time Constant (τ_off) | 2.1 s | [7] |
| (S)-5-Iodowillardiine | Hippocampal Neurons | Deactivation Time Constant (τ_off) | 188 ms | [7] |
Experimental Protocols
Materials and Reagents
-
Cell Culture: HEK293 cells, primary hippocampal neurons, or other suitable cell lines expressing AMPA or kainate receptors.
-
Recording Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Intracellular) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgATP, 0.3 Na₂GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
Pharmacological Agents (Optional):
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 0.5 µM).
-
Picrotoxin to block GABA-A receptors (e.g., 100 µM).
-
APV to block NMDA receptors (e.g., 50 µM).
-
-
Electrophysiology Equipment:
-
Patch-clamp amplifier
-
Micromanipulator
-
Inverted microscope with DIC optics
-
Data acquisition system and software
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
-
Methods
1. Cell Preparation:
-
HEK293 Cells:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding the desired AMPA or kainate receptor subunits using a suitable transfection reagent.
-
Record from cells 24-48 hours post-transfection.
-
-
Primary Hippocampal Neurons:
-
Isolate and culture hippocampal neurons from embryonic or neonatal rodents according to standard protocols.
-
Record from neurons after 7-14 days in vitro.
-
2. Electrophysiological Recording (Whole-Cell Voltage-Clamp):
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the pipette on the micromanipulator and apply slight positive pressure.
-
Under visual control, approach a target cell with the pipette tip.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Set the holding potential to -60 mV or -70 mV to record inward currents.[8]
-
Continuously perfuse the recording chamber with the external solution.
-
Apply this compound at the desired concentration using the perfusion system. A fast perfusion system is recommended for studying receptor kinetics.[9]
-
Record the induced currents using the data acquisition system.
-
To construct a dose-response curve, apply increasing concentrations of this compound.
-
Wash out the agonist with the external solution between applications.
3. Data Analysis:
-
Measure the peak amplitude of the this compound-induced currents.
-
For dose-response analysis, plot the normalized peak current amplitude against the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC50.
-
Analyze the kinetics of the current, including the activation (rise time) and deactivation (decay time) phases, by fitting the respective portions of the current trace with exponential functions.
Visualizations
Caption: Signaling pathway of this compound-induced receptor activation.
Caption: Experimental workflow for recording this compound currents.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 7. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sophion.com [sophion.com]
Application of (S)-Willardiine in Cultured Neuronal Cell Lines: A Detailed Guide
(S)-Willardiine , a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, serves as a critical tool for researchers, scientists, and drug development professionals investigating excitatory neurotransmission and its role in neurological function and disease.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives in cultured neuronal cell lines, including data presentation, experimental methodologies, and visual representations of signaling pathways and workflows.
Introduction
This compound and its analogs are invaluable for dissecting the function of ionotropic glutamate receptors, which are pivotal in mediating fast excitatory synaptic transmission in the central nervous system.[1][3] These compounds allow for the selective activation of AMPA and kainate receptor subtypes, enabling the study of their roles in synaptic plasticity, neuronal excitability, and excitotoxicity.[1][4] The choice of a specific willardiine derivative can offer selectivity for either AMPA or kainate receptors, depending on the 5-substituent on the uracil ring.[5]
Data Presentation: Potency of this compound and its Analogs
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and several of its key derivatives on AMPA and kainate receptors in various cultured neuronal cell lines. This data is essential for determining the appropriate concentration range for your experiments.
| Compound | Receptor Target | Neuronal Cell Line | EC50 (µM) | Reference |
| This compound | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 45 | [6][7] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [6][7][8] |
| (S)-5-Iodowillardiine | Kainate-preferring | Dorsal Root Ganglion (DRG) Neurons | ~0.127 | [9] |
| (S)-5-Bromowillardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | Potent agonist | [6][7] |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | Dorsal Root Ganglion (DRG) Neurons | ~0.108 | [9] |
| (R,S)-AMPA | AMPA | Mouse Embryonic Hippocampal Neurons | 11 | [6][7] |
Experimental Protocols
Detailed methodologies for two key experimental applications of this compound in cultured neuronal cell lines are provided below: whole-cell patch-clamp electrophysiology and calcium imaging.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of ion channel activity in response to the application of this compound.
Materials:
-
Cultured neuronal cells (e.g., hippocampal or cortical neurons) on coverslips
-
This compound or its analog
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Syringes and filters
Procedure:
-
Solution Preparation:
-
Prepare aCSF containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[5] Bubble with 95% O2 / 5% CO2.
-
Prepare intracellular solution containing (in mM): 140 K-Gluconate, 10 HEPES, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, and 0.2 EGTA. Adjust pH to 7.3 with KOH.[9]
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent, such as a mild aqueous sodium hydroxide solution, and then dilute to the final working concentration in aCSF immediately before use.[10]
-
-
Cell Plating:
-
Plate neurons on coverslips a few days prior to the recording session to allow for adherence and maturation.[5]
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1.5-2 mL/min.[5]
-
Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with the intracellular solution.[9]
-
Approach a healthy neuron with the micropipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).[5]
-
Establish a stable baseline recording for several minutes.
-
Apply this compound at the desired concentration by bath application or a local perfusion system.
-
Record the induced inward current.
-
Wash out the drug with aCSF to observe recovery.
-
Protocol 2: Calcium Imaging
This protocol outlines the measurement of intracellular calcium influx upon activation of AMPA/kainate receptors by this compound.
Materials:
-
Cultured neuronal cells (e.g., cortical neurons) on glass-bottom dishes
-
This compound or its analog
-
Fura-2 AM calcium indicator dye
-
Physiological salt solution (e.g., HBSS)
-
Fluorescence microscope with an appropriate filter set and camera
Procedure:
-
Cell Preparation:
-
Culture neurons on 15 mm glass coverslips or glass-bottom dishes suitable for high-resolution imaging.[11]
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in a physiological salt solution.
-
Incubate the cultured neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[8]
-
Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the dye for at least 15 minutes.
-
-
Imaging:
-
Place the dish on the fluorescence microscope stage.
-
Excite the Fura-2 dye at 340 nm and 380 nm and capture the emission at ~510 nm.[11]
-
Acquire a stable baseline fluorescence ratio (340/380) for a few minutes.
-
Apply this compound at the desired concentration to the cells.
-
Continuously record the changes in the 340/380 fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
At the end of the experiment, you can apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio for calibration purposes.
-
Visualizations
Signaling Pathway of this compound in Neuronal Cells
Caption: Signaling cascade initiated by this compound binding to AMPA/kainate receptors.
Experimental Workflow for this compound Application
Caption: General workflow for studying this compound effects in cultured neurons.
Logical Relationship of Willardiine Derivatives and Receptor Selectivity
Caption: Influence of 5-position substituent on receptor selectivity of willardiine derivatives.
References
- 1. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor activation controls type I metabotropic glutamate receptor signalling via a tyrosine kinase at parallel fibre–Purkinje cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
(S)-Willardiine: A Pharmacological Tool for Probing AMPA/Kainate Receptors in Brain Slice Preparations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine is a potent agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a derivative of the naturally occurring excitatory amino acid found in the seeds of Acacia willardiana, this compound and its analogues have become invaluable pharmacological tools for elucidating the distinct roles of AMPA and kainate receptor subtypes in synaptic transmission and plasticity.[3] In ex vivo brain slice preparations, this compound can be used to selectively activate these receptors, allowing for the detailed electrophysiological and functional characterization of neural circuits. Its utility is further enhanced by the availability of various 5-substituted derivatives that exhibit differential selectivity for AMPA versus kainate receptors, enabling a more nuanced dissection of glutamatergic signaling.
Pharmacological Profile of this compound and its Analogues
The affinity and efficacy of this compound and its derivatives vary depending on the specific AMPA or kainate receptor subunits present in the target neurons. The following table summarizes key quantitative data from studies on native and recombinant receptors, providing a guide for selecting the appropriate compound and concentration for specific experimental goals.
| Compound | Receptor Type | Preparation | Potency (EC50) | Reference |
| This compound | AMPA/Kainate | Mouse embryonic hippocampal neurons | 45 µM | [1][3] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal neurons | 1.5 µM | [4][5] |
| (S)-5-Fluorowillardiine | Kainate-preferring | Dorsal root ganglion (DRG) neurons | 69 µM | [4] |
| (S)-5-Iodowillardiine | Kainate-preferring | Dorsal root ganglion (DRG) neurons | Potent agonist | [1] |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | Dorsal root ganglion (DRG) neurons | 70 nM | [4][5] |
| (R,S)-AMPA | AMPA/Kainate | Mouse embryonic hippocampal neurons | 11 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices, a common prerequisite for electrophysiological recordings.
Materials:
-
Animal: Mouse or rat (age and strain dependent on the experimental question)
-
Solutions:
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for incubation and recording
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
-
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Quickly dissect the brain and place it in an ice-cold cutting solution.
-
Slicing:
-
Mount the brain on the vibratome stage.
-
Cut slices of the desired thickness (typically 250-400 µm) in the ice-cold cutting solution.
-
-
Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings.
-
Protocol 2: Whole-Cell Patch-Clamp Recording and Application of this compound
This protocol outlines the steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound to study its effects on neuronal activity.
Materials:
-
Prepared acute brain slices
-
Recording Setup:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system
-
-
Solutions:
-
aCSF for recording
-
Intracellular solution for the patch pipette
-
Stock solution of this compound (e.g., 10 mM in water or a suitable solvent)
-
-
Equipment:
-
Patch pipettes (borosilicate glass)
-
Perfusion system
-
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF.
-
Neuron Identification: Identify a target neuron for recording using the microscope optics.
-
Patch Pipette Placement:
-
Fill a patch pipette with the intracellular solution.
-
Under visual guidance, approach the target neuron with the patch pipette.
-
-
Seal Formation and Whole-Cell Configuration:
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Baseline Recording: Record baseline neuronal activity (e.g., membrane potential, spontaneous postsynaptic currents) for a stable period.
-
This compound Application:
-
Dilute the this compound stock solution in the recording aCSF to the desired final concentration (e.g., 10-100 µM, based on the data table and experimental goals).
-
Switch the perfusion to the aCSF containing this compound.
-
-
Data Acquisition: Record the changes in neuronal activity induced by this compound. This may include depolarization of the membrane potential, an increase in the frequency of action potentials, or the appearance of an inward current under voltage-clamp.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe the reversal of its effects.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on a neuron.
Experimental Workflow for this compound Application in Brain Slices
Caption: Experimental workflow for using this compound in brain slices.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid | MDPI [mdpi.com]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microinjection of (S)-Willardiine to Study Neuronal Circuits
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Willardiine is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2] Due to its strong excitatory effects, in vivo microinjection of this compound serves as a powerful tool to selectively activate specific neuronal populations and study their role in complex brain circuits. This application note provides detailed protocols for the in vivo microinjection of this compound in rodent models, along with methods for assessing the resulting changes in neuronal activity and behavior.
Mechanism of Action
This compound and its analogs act as partial agonists at AMPA and kainate receptors.[2] Upon binding, these receptors undergo a conformational change, opening their ion channels and allowing the influx of sodium (Na+) and, depending on the subunit composition, calcium (Ca2+) ions.[3][4] This influx leads to depolarization of the neuronal membrane, bringing the neuron closer to its firing threshold and increasing the probability of action potential generation. The activation of these receptors can also initiate intracellular signaling cascades, influencing synaptic plasticity and gene expression.[5][6]
Data Presentation
In Vitro Potency of this compound and Related Compounds
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and its derivatives at AMPA/kainate receptors, as determined by whole-cell recordings from mouse embryonic hippocampal neurons.[7][8]
| Compound | EC50 (µM) | Relative Potency vs. (R,S)-AMPA |
| (S)-5-Fluorowillardiine | 1.5 | ~7x more potent |
| (R,S)-AMPA | 11 | 1x |
| This compound | 45 | ~4x less potent |
Representative In Vivo Effects of AMPA/Kainate Receptor Agonists
Direct in vivo microinjection data for this compound is limited. The following tables provide representative quantitative data from in vivo microinjection studies using AMPA and kainate to illustrate the expected physiological and behavioral outcomes.
Table 1: Behavioral Changes Following Unilateral AMPA Microinjection in the Rat Perifornical Lateral Hypothalamus. [9]
| Behavior | Vehicle (ACSF) | AMPA (1mM, 0.1µL) | AMPA (2mM, 0.1µL) |
| Locomotor Activity (line crossings/45 min) | 150 ± 20 | 350 ± 40 | 550 ± 60 |
| Rearing Frequency (/45 min) | 20 ± 5 | 60 ± 10 | 100 ± 15 |
| Drinking Duration (s/45 min) | 5 ± 2 | 25 ± 5 | 40 ± 8 |
| Feeding Duration (s/45 min) | 30 ± 10 | 35 ± 8 | 25 ± 7 |
Table 2: Neuronal Activation (c-Fos Immunoreactivity) Following Unilateral AMPA Microinjection in the Rat Perifornical Lateral Hypothalamus. [9]
| Parameter | Vehicle (ACSF) | AMPA (1mM, 0.1µL) | AMPA (2mM, 0.1µL) |
| c-Fos positive cells in PeFLH | 50 ± 10 | 200 ± 30 | 450 ± 50 |
| c-Fos and Orexin double-labeled cells | 10 ± 3 | 80 ± 12 | 150 ± 20 |
Table 3: Seizure Scoring Following Intra-amygdala Kainate Microinjection in Mice. [10] (Adapted from the Racine scale)
| Time Post-Injection | Seizure Stage (Median) | Description |
| 0-10 min | 0-1 | Normal behavior to immobility and facial movements. |
| 10-30 min | 2-3 | Head nodding, forelimb clonus. |
| 30-60 min | 4-5 | Rearing with forelimb clonus, loss of posture. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the implantation of a guide cannula for subsequent microinjection of this compound into a target brain region in a rodent model.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal using isoflurane (1-3% in oxygen).
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the scalp with an antiseptic solution (e.g., betadine and ethanol).
-
Make a midline incision to expose the skull.
-
Use a cotton swab to clean and dry the skull surface.
-
Identify bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.
-
Mark the injection site on the skull.
-
Drill a small hole at the marked location, being careful not to damage the underlying dura.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before microinjection.
Protocol 2: In Vivo Microinjection of this compound
This protocol details the procedure for microinjecting this compound into the brain of a conscious, freely moving animal.
Materials:
-
This compound solution (e.g., 1-10 mM in sterile artificial cerebrospinal fluid - aCSF)
-
Microinjection pump and syringe
-
Internal cannula connected to tubing
-
Animal with implanted guide cannula
Procedure:
-
Handle the animal gently to acclimatize it to the procedure.
-
Remove the dummy cannula from the guide cannula.
-
Load the microinjection syringe with the this compound solution, ensuring no air bubbles are present.
-
Insert the internal cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to target the desired brain region.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and allow for diffusion.
-
After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to prevent backflow.
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
Return the animal to its home cage or a behavioral testing arena for observation.
Protocol 3: In Vivo Electrophysiological Recording Following Microinjection
This protocol describes how to record neuronal activity (e.g., single-unit activity or local field potentials) in response to this compound microinjection.
Materials:
-
Animal with implanted guide cannula and microelectrode array/optrode
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Microinjection setup as described in Protocol 2
Procedure:
-
Connect the implanted electrode to the recording system.
-
Allow the animal to habituate to the recording setup.
-
Record baseline neuronal activity for a stable period (e.g., 15-30 minutes).
-
Perform the microinjection of this compound or vehicle (aCSF) as described in Protocol 2.
-
Continue recording neuronal activity during and after the microinjection to monitor changes in firing rate, burst firing, or local field potential oscillations.
-
Analyze the recorded data by comparing the neuronal activity before and after the drug administration.
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo microinjection studies.
References
- 1. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Electrophysiology Protocol [protocols.io]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Behavioural and neuronal activation after microinjections of AMPA and NMDA into the perifornical lateral hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous recurrent seizures in an intra-amygdala kainate microinjection model of temporal lobe epilepsy are differentially sensitive to antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with Tritiated (S)-Willardiine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine and its synthetic analogs are potent agonists and antagonists for ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[1][2][3][4] These compounds are invaluable tools for investigating the structure and function of iGluRs, which are central to fast excitatory neurotransmission in the central nervous system.[5] Alterations in glutamatergic signaling are implicated in numerous neurological diseases, making ligands for AMPA and kainate receptors important candidates for neurodrug development.[3]
Radioligand binding assays are a robust and sensitive "gold standard" method for quantifying the affinity of ligands, like this compound analogs, for their target receptors.[6] These assays typically involve competition between a radiolabeled ligand and an unlabeled test compound for binding to a receptor preparation.[6][7] This document provides detailed protocols for performing competitive binding assays using tritiated ligands to characterize the binding of this compound analogs to AMPA receptors, along with representative data and workflow visualizations.
Principle of the Assay
Competitive radioligand binding assays are used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound (e.g., an this compound analog).[6] The assay measures the ability of increasing concentrations of the unlabeled compound to inhibit the specific binding of a fixed concentration of a radiolabeled ligand (e.g., (S)-[³H]AMPA) to its receptor.[8] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the affinity (Kₑ) of the radioligand.[9]
There are three main types of radioligand binding experiments:
-
Saturation Assays: Used to determine the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (Kₑ) of the radioligand itself by incubating the receptor preparation with increasing concentrations of the radioligand.[6][7][10]
-
Competition Assays: Used to determine the affinity (Kᵢ) of unlabeled compounds by measuring their ability to displace a known radioligand.[6][10]
-
Kinetic Assays: Used to measure the association (kₒₙ) and dissociation (kₒբբ) rate constants of a radioligand.[6][7]
This document will focus on the protocol for competitive binding assays.
Data Presentation: Binding Affinities of this compound Analogs
The following tables summarize the binding affinities of various this compound analogs for AMPA receptors, as determined by their ability to inhibit the binding of the radioligand (S)-[³H]AMPA to rat brain synaptic membranes.
Table 1: Inhibitory Potency of this compound Analogs on (S)-[³H]AMPA Binding [8]
| Compound | IC₅₀ (µM) vs 10 nM (S)-[³H]AMPA |
| (S)-5-Fluorowillardiine | 0.23 ± 0.02 |
| (S)-5-Nitrowillardiine | 0.65 ± 0.04 |
| (S)-5-Trifluoromethylwillardiine | 0.82 ± 0.12 |
| (S)-5-Bromowillardiine | 1.1 ± 0.1 |
| (S)-5-Chlorowillardiine | 1.2 ± 0.1 |
| (S)-5-Cyanowillardiine | 2.1 ± 0.2 |
| This compound | 4.8 ± 0.4 |
| (S)-5-Iodowillardiine | 5.8 ± 0.5 |
| (S)-6-Methylwillardiine | 12.3 ± 1.1 |
| (S)-5-Methylwillardiine | 20.1 ± 2.5 |
Data represents the mean ± S.E.M. The rank order of potency for these analogs closely mirrors data from equilibrium measurements on cultured hippocampal neurons.[8]
Table 2: Binding Affinity (Kᵢ) of Selected Willardiine Analogs for Cloned Human AMPA and Kainate Receptor Subtypes [1][2]
| Compound | hGluR1 (Kᵢ, µM) | hGluR2 (Kᵢ, µM) | hGluR4 (Kᵢ, µM) | hGluR5 (Kainate) (Kᵢ, µM) |
| (S)-5-Fluorowillardiine | 0.13 | 0.18 | 1.1 | 18 |
| (S)-5-Iodowillardiine | 3.7 | 1.2 | 3.7 | 0.015 |
| AMPA | 0.26 | 0.44 | 1.3 | 21 |
| Kainate | >100 | >100 | >100 | 0.076 |
This data highlights the subtype selectivity of the analogs. (S)-5-Fluorowillardiine shows selectivity for AMPA receptors over the kainate receptor hGluR5, while (S)-5-Iodowillardiine demonstrates high affinity and selectivity for the hGluR5 kainate receptor subtype.[1][2]
Experimental Protocols
Protocol 1: Preparation of Synaptic Membranes from Rat Brain
This protocol describes the isolation of synaptic membranes, which are rich in AMPA receptors, from whole rat brain tissue.
Materials:
-
Whole rat brains
-
Lysis Buffer (Homogenization Buffer): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[9]
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.[9]
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
-
BCA protein assay kit
Procedure:
-
Homogenize fresh or frozen brain tissue in 20 volumes of ice-cold Lysis Buffer using a Dounce homogenizer.[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3-5 minutes at 4°C) to remove nuclei and large debris.[9]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[9]
-
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step to wash the membranes.[9]
-
Resuspend the final pellet in Cryoprotectant Buffer.[9]
-
Determine the total protein concentration of the membrane preparation using a BCA assay.[9]
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the procedure for a filtration-based competitive binding assay to determine the IC₅₀ of unlabeled this compound analogs against a tritiated radioligand like (S)-[³H]AMPA.
Materials:
-
Prepared synaptic membranes (see Protocol 1)
-
Radioligand: e.g., (S)-[³H]AMPA (specific activity > 20 Ci/mmol).[10]
-
Unlabeled this compound analogs (test compounds)
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9] Some protocols may include 100 mM KSCN to increase the proportion of specific binding.[8]
-
Compound for non-specific binding (NSB) determination: A high concentration (e.g., 1 mM) of L-glutamate or 100 µM AMPA.
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Ice-cold Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail (e.g., Betaplate Scint).[9]
-
Microplate scintillation counter (e.g., Wallac TriLux MicroBeta).[9]
Procedure:
-
On the day of the assay, thaw the membrane aliquots and resuspend them in the final Assay Binding Buffer to achieve a working concentration (e.g., 50-120 µg protein per well).[9]
-
Prepare serial dilutions of the unlabeled this compound analogs in Assay Binding Buffer. Typically, use 10-12 concentrations covering a 5-log unit range.[6]
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Add membrane suspension, radioligand solution, and Assay Binding Buffer.
-
Non-Specific Binding (NSB): Add membrane suspension, radioligand solution, and a saturating concentration of an unlabeled competitor (e.g., L-glutamate).
-
Competition Binding: Add membrane suspension, radioligand solution, and the corresponding dilution of the test this compound analog.
-
-
A typical reaction setup in a final volume of 250 µL could be: 150 µL membranes, 50 µL test compound/buffer/NSB compound, and 50 µL radioligand.[9] The final concentration of the radioligand should be close to its Kₑ value.
-
Incubate the plate with gentle agitation for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature) to reach equilibrium.[9]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6][9]
-
Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[9]
-
Dry the filters completely (e.g., 30 minutes at 50°C).[9]
-
Add scintillation cocktail to each filter well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[9]
Data Analysis
-
Calculate the average CPM for each triplicate condition.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .[10]
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism GraphPad) to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each this compound analog.[9]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand used and Kₑ is its dissociation constant for the receptor.[9]
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified AMPA receptor signaling at the postsynaptic density.
References
- 1. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
Application Notes and Protocols: Synthesis and Use of Photoactivatable (S)-Willardiine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis, application, and characterization of photoactivatable ("caged") derivatives of (S)-Willardiine. This compound and its analogues are potent agonists of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) and kainate receptor subtypes.[1] Caging these compounds with photoremovable protecting groups allows for their release with high spatiotemporal precision using light, enabling detailed studies of receptor function in complex biological systems.
The following sections detail a representative synthetic strategy for caging the α-amino group of this compound, protocols for its photolysis and biological application, and relevant pharmacological data for the parent compounds.
Data Presentation: Pharmacological and Photochemical Properties
The development of caged willardiine derivatives is predicated on the distinct pharmacological profiles of the parent compounds. The following tables summarize the potency of various this compound analogues at AMPA/kainate receptors and the typical photochemical properties of caged compounds.
Table 1: Potency of this compound Derivatives at AMPA/Kainate Receptors in Hippocampal Neurons
| Compound | EC50 (μM) | Potency Sequence (Equilibrium) | Desensitization Sequence |
| (S)-5-Fluorowillardiine | 1.5 | Fluoro > Nitro > Chloro ≈ Bromo > Iodo > Willardiine | Fluoro > Willardiine > Nitro ≈ Chloro > Bromo > Iodo > Kainate |
| (R,S)-AMPA | 11 | ||
| This compound | 45 | ||
| Data sourced from whole-cell recordings in mouse embryonic hippocampal neurons.[2][3] |
Table 2: Representative Photochemical Properties of a Nitrobenzyl-Caged Amino Acid
| Property | Value | Description |
| Peak Absorbance (λmax) | ~350-360 nm | Optimal wavelength for uncaging, compatible with common UV light sources.[4] |
| Quantum Yield (Φ) | 0.1 - 0.5 | A measure of the efficiency of photolysis. Higher values indicate more efficient uncaging.[5] |
| Photolysis Products | Free this compound, Nitroso-ketone byproduct | The release of the active compound and a biologically inert byproduct. |
| These values are representative and based on commonly used caging groups like dimethoxynitrobenzyl (DMNB). Actual values must be determined experimentally for each specific caged derivative. |
Experimental Protocols
Protocol 1: Proposed Synthesis of N-(4,5-Dimethoxy-2-nitrobenzyl)-caged this compound (N-DMNB-(S)-Willardiine)
This protocol describes a plausible synthetic route for caging the α-amino group of this compound using 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br), a common photoactivatable protecting group.
Materials:
-
This compound
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to deprotonate the amino group.
-
Caging Reaction: Add DMNB-Br (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure N-DMNB-(S)-Willardiine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Photolysis (Uncaging) of N-DMNB-(S)-Willardiine
This protocol details the procedure for releasing free this compound from its caged form using UV light.
Materials:
-
N-DMNB-(S)-Willardiine stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-buffered saline, pH 7.2)
-
UV light source (e.g., 355 nm laser or 365 nm LED)[4]
-
Quartz cuvette or appropriate sample holder for irradiation
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare a solution of N-DMNB-(S)-Willardiine in the desired aqueous buffer at the final experimental concentration (e.g., 10-100 μM).
-
UV Irradiation: Place the sample in a quartz cuvette and expose it to a focused beam of UV light (355-365 nm). The duration and intensity of the light flash (e.g., 50-200 ms at 50-80 mW) should be optimized based on the experimental needs and the quantum yield of the compound.[4]
-
Analysis of Uncaging:
-
To quantify the release of this compound, analyze the sample before and after irradiation using reverse-phase HPLC.
-
Monitor the decrease in the peak corresponding to the caged compound and the appearance of the peak for free this compound.
-
The quantum yield can be calculated by comparing the rate of photolysis to that of a known actinometer under identical irradiation conditions.
-
Protocol 3: Application in Cellular Electrophysiology
This protocol outlines how to use caged this compound to study receptor activation in neuronal preparations, such as acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus)
-
Artificial cerebrospinal fluid (ACSF)
-
N-DMNB-(S)-Willardiine
-
Whole-cell patch-clamp recording setup
-
UV light source coupled to the microscope light path
-
Selective receptor antagonists (e.g., for AMPA/kainate receptors)
Procedure:
-
Slice Preparation: Prepare acute brain slices according to standard laboratory procedures and maintain them in oxygenated ACSF.
-
Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup, continuously perfused with ACSF.
-
Bath Application of Caged Compound: Add N-DMNB-(S)-Willardiine to the perfusing ACSF at a concentration that shows minimal residual activity (to be determined empirically).
-
Baseline Recording: Establish a whole-cell recording from a target neuron and record baseline membrane current. The absence of a significant inward current confirms the caged compound is inactive.
-
Photoactivation: Deliver a brief pulse of UV light (e.g., 10 ms, 365 nm) focused on the recorded neuron or a specific dendritic area.
-
Data Acquisition: Record the inward current evoked by the photoreleased this compound. The rapid onset of the current demonstrates successful uncaging and receptor activation.
-
Pharmacological Validation: To confirm that the photo-evoked current is mediated by the target receptors, perform the photoactivation in the presence of a specific AMPA/kainate receptor antagonist. The block of the light-evoked current validates the experiment.[4]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in the synthesis and application of caged this compound.
Caption: Proposed synthetic workflow for N-DMNB-caged this compound.
Caption: Experimental workflow for testing caged this compound.
Caption: Signaling pathway for photoactivated this compound.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid | MDPI [mdpi.com]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Biomimetic C-Terminal Extension Strategy for Photocaging Amidated Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity and LTP with (S)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Willardiine and its derivatives are potent agonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors, crucial mediators of fast excitatory synaptic transmission in the central nervous system.[1][2] Their ability to selectively activate these receptors makes them invaluable tools for elucidating the molecular mechanisms of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] These application notes provide detailed protocols and data for utilizing this compound and its analogs, such as (S)-5-Fluorowillardiine, to investigate AMPA receptor function in synaptic plasticity.
(S)-5-Fluorowillardiine, a selective AMPA receptor agonist with limited effects on kainate receptors, is particularly useful for in vitro studies.[5] While its excitotoxic potential necessitates careful dose consideration in vivo, it allows for precise stimulation of AMPA receptors in controlled experimental settings.[5]
Mechanism of Action in Synaptic Plasticity
LTP induction at many central synapses, particularly in the hippocampus, is triggered by the activation of N-methyl-D-aspartate (NMDA) receptors, leading to a calcium influx that initiates a cascade of downstream signaling events.[3][4] A key expression mechanism of LTP involves the trafficking and insertion of AMPA receptors into the postsynaptic membrane, as well as the phosphorylation of existing AMPA receptors, which can increase their single-channel conductance.[3][6]
This compound and its analogs directly activate AMPA receptors, causing depolarization of the postsynaptic membrane. This property can be harnessed to study the downstream consequences of AMPA receptor activation and its contribution to synaptic strengthening. While not a classical inducer of NMDAR-dependent LTP on its own, this compound can be used to probe the state of the synapse and the functional consequences of AMPA receptor modulation.
Data Presentation
The following tables summarize key quantitative data regarding the potency and effects of this compound and its derivatives.
Table 1: Potency of this compound and Analogs at AMPA/Kainate Receptors
| Compound | Receptor Type | Preparation | EC50 (µM) | Reference |
| This compound | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 45 | [7] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 1.5 | [7] |
| (R,S)-AMPA | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 11 | [7] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [8] |
| This compound | AMPA-preferring | Hippocampal Neurons | >100 | [8] |
Table 2: Neurotoxic Effects of (S)-5-Fluorowillardiine
| Compound | Preparation | Effect | EC50 (µM) | Reference |
| (S)-5-Fluorowillardiine | Cultured Murine Cortical Neurons | Cell Death (biphasic) | 0.70 and 170 | [5] |
| Kainate | Cultured Murine Cortical Neurons | Cell Death | 65 | [5] |
| (S)-AMPA | Cultured Murine Cortical Neurons | Cell Death | 3.1 | [5] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes the induction and measurement of LTP in the CA1 region of the hippocampus using extracellular field potential recordings.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.
-
This compound or (S)-5-Fluorowillardiine stock solution.
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
-
Adult rats or mice.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
-
Application of this compound:
-
To study the effect on LTP expression, perfuse the slice with aCSF containing the desired concentration of this compound or its analog after LTP induction.
-
To investigate the modulation of synaptic transmission, apply the compound during baseline recording.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of NMDAR-dependent LTP and the action of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 5. (S)-5-fluorowillardiine-mediated neurotoxicity in cultured murine cortical neurones occurs via AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKA drives an increase in AMPA receptor unitary conductance during LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Kainate Receptors with (S)-Willardiine: Application Notes and Protocols
(S)-Willardiine and its analogues are powerful pharmacological tools for elucidating the physiological and pathological roles of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for modulating synaptic transmission and plasticity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate KAR function.
Introduction to this compound and Kainate Receptors
Kainate receptors are tetrameric ligand-gated ion channels composed of five different subunits: GluK1-5. These receptors are expressed throughout the central nervous system and are involved in both excitatory and inhibitory neurotransmission. Dysregulation of KAR signaling has been implicated in various neurological disorders, including epilepsy, chronic pain, and mood disorders.
This compound is a selective agonist for AMPA receptors; however, substitutions at the 5-position of its uracil ring can significantly alter its selectivity towards KARs. For instance, (S)-5-Iodowillardiine is a potent and selective agonist for GluK5-containing KARs. Furthermore, N3-substitution of the willardiine scaffold can convert these agonists into potent and selective antagonists, such as UBP302 and UBP304, which show high affinity for GluK5-containing receptors. This rich structure-activity relationship makes the willardiine family of compounds invaluable for dissecting the function of specific KAR subtypes.
Quantitative Data: Pharmacological Profile of this compound and its Analogs
The following tables summarize the binding and functional data for this compound and its key derivatives at various kainate and AMPA receptor subtypes.
| Compound | Receptor | Assay Type | Parameter | Value (µM) | Reference |
| This compound | AMPA/Kainate Receptors (mouse embryonic hippocampal neurons) | Whole-Cell Recording | EC50 | 45 | [1] |
| (S)-5-Fluorowillardiine | Kainate-preferring Receptors (DRG neurons) | Whole-Cell Recording | EC50 | 69 | |
| (S)-5-Iodowillardiine | Kainate-preferring Receptors (DRG neurons) | Whole-Cell Recording | EC50 | 0.13 | [2] |
| (S)-5-Bromowillardiine | Kainate-preferring Receptors (DRG neurons) | Whole-Cell Recording | EC50 | 0.22 | [2] |
| (S)-5-Chlorowillardiine | Kainate-preferring Receptors (DRG neurons) | Whole-Cell Recording | EC50 | 0.23 | [2] |
| (S)-5-Nitrowillardiine | Kainate-preferring Receptors (DRG neurons) | Whole-Cell Recording | EC50 | 0.45 | [2] |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring Receptors (DRG neurons) | Whole-Cell Recording | EC50 | 0.07 | [2] |
| UBP296 (racemic) | human GluK7 | Radioligand Binding ([3H]kainate) | Ki | 374 ± 122 | [3] |
| UBP302 | rat homomeric GluK7 | Electrophysiology | IC50 | 4 | [3] |
| UBP304 | native GluK5-containing | Radioligand Binding | K(D) | 0.105 ± 0.007 | |
| UBP304 | recombinant human GluK5 | Electrophysiology | K(B) | 0.12 ± 0.03 | [4] |
| UBP304 | recombinant human GluK5/GluK6 | Electrophysiology | K(B) | 0.12 ± 0.01 | [4] |
| UBP304 | recombinant human GluK5/GluK2 | Electrophysiology | K(B) | 0.18 ± 0.02 | [4] |
| UBP304 | homomeric GluK6 or GluK7 | Electrophysiology | IC50 | > 100 | [4] |
| UBP304 | homomeric GluA1-4 | Electrophysiology | IC50 | > 100 | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the characterization of this compound and its analogs on native or recombinant kainate receptors expressed in cultured neurons or cell lines.
1. Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or dorsal root ganglion neurons) or a cell line (e.g., HEK293) stably or transiently expressing the kainate receptor subunit(s) of interest.
-
Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
2. Solutions:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP. Adjust pH to 7.3 with CsOH.
3. Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an upright microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply this compound or its analogs at various concentrations using a fast-perfusion system.
-
Record the evoked currents using an appropriate amplifier and data acquisition system.
4. Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
Plot a concentration-response curve and fit with the Hill equation to determine the EC50 and Hill coefficient.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity (Ki) of unlabeled this compound for kainate receptors using [³H]-kainate as the radioligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) or cells expressing the kainate receptor of interest in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in lysis buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled kainate (10 µM, for non-specific binding).
-
50 µL of a fixed concentration of [³H]-kainate (typically at its Kd).
-
50 µL of a range of concentrations of unlabeled this compound.
-
100 µL of the membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
3. Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-kainate and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Kainate Receptor Signaling Pathways
Kainate receptors mediate their effects through both ionotropic and metabotropic signaling pathways. The ionotropic pathway involves the direct flux of ions (Na⁺ and Ca²⁺) through the receptor channel, leading to membrane depolarization. The metabotropic pathway is G-protein dependent and can modulate various downstream effectors.
Caption: Kainate Receptor Signaling Pathways.
Experimental Workflow for Characterizing this compound Analogs
The following workflow outlines the key steps in characterizing the pharmacological properties of novel this compound analogs at kainate receptors.
Caption: Workflow for this compound Analog Characterization.
These application notes and protocols provide a comprehensive guide for utilizing this compound and its derivatives to investigate the multifaceted roles of kainate receptors in neuronal function and disease.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for dissolving and applying (S)-Willardiine in vitro
Application Notes and Protocols for (S)-Willardiine In Vitro
This compound is a potent agonist for ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These application notes provide detailed protocols for the dissolution and in vitro application of this compound, intended for researchers, scientists, and drug development professionals.
This compound and its derivatives are valuable tools for studying the physiological and pathological roles of AMPA and kainate receptors in the central nervous system.[1][2][3] The (S)-enantiomer is the biologically active form, acting as a potent agonist, while some derivatives with substitutions at the N3-position of the uracil ring exhibit antagonist activity.[1][3]
Mechanism of Action
This compound mimics the action of the endogenous neurotransmitter glutamate by binding to and activating AMPA and kainate receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations such as Na+ and Ca2+ into the neuron. This influx leads to depolarization of the cell membrane, initiating an excitatory postsynaptic potential (EPSP) and subsequent downstream signaling cascades. The activation of these receptors is crucial for synaptic transmission and plasticity.[4][5]
Quantitative Data Summary
The following tables summarize the potency of this compound and its key analogs at AMPA and kainate receptors, as determined in various in vitro studies.
Table 1: Potency of this compound and Analogs on AMPA/Kainate Receptors
| Compound | Target | Preparation | Potency (EC50) | Reference |
| This compound | AMPA/Kainate | Mouse embryonic hippocampal neurons | 45 µM | [6] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse embryonic hippocampal neurons | 1.5 µM | [6] |
| (R,S)-AMPA | AMPA/Kainate | Mouse embryonic hippocampal neurons | 11 µM | [6] |
| (S)-5-Iodowillardiine | AMPA/Kainate | Mouse embryonic hippocampal neurons | 19.2 µM | [7] |
| (S)-5-Bromowillardiine | AMPA/Kainate | Mouse embryonic hippocampal neurons | 8.82 µM | [7] |
Table 2: Antagonist Activity of this compound Derivatives
| Compound | Target | Preparation | Potency (IC50/KD) | Reference |
| UBP277 | AMPA | Neonatal rat spinal cord | IC50: 23.8 µM | [1] |
| UBP282 | AMPA | Neonatal rat spinal cord | IC50: 10.3 µM | [1] |
| UBP291 | Kainate | Neonatal rat dorsal root fibers | KD: 9.83 µM | [1] |
| UBP301 | Kainate | Neonatal rat dorsal root fibers | KD: 5.94 µM | [1] |
| UBP304 | Kainate (GluK5) | Native GluK5 receptors | KD: 0.105 µM | [8] |
Experimental Protocols
Dissolution of this compound
Materials:
-
This compound powder
-
100 mM Sodium Hydroxide (NaOH), sterile
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100 mM NaOH to the tube (e.g., to achieve a high concentration stock of 50-100 mM).
-
Vortex briefly to dissolve the powder completely. The solution should be clear.
-
Dilute the stock solution to the desired final concentration using sterile water, PBS, or the appropriate cell culture medium.
-
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Application in Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the application of this compound to cultured neurons for the recording of agonist-evoked currents using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal pipette solution
-
This compound stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Protocol:
-
Prepare the external and internal recording solutions and the this compound working solution at the desired concentration in the external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Allow the recording to stabilize for a few minutes.
-
Apply this compound to the neuron using a perfusion system. The application can be a brief pulse or a sustained application depending on the experimental goal (e.g., studying receptor activation kinetics or desensitization).
-
Record the inward current evoked by this compound at a holding potential of -60 to -70 mV.
-
Wash out the this compound with the external solution and allow the cell to recover before subsequent applications.
-
Analyze the amplitude, kinetics, and desensitization of the recorded currents.
In Vitro Neurotoxicity Assay
This protocol provides a general method to assess the potential neurotoxicity of this compound in neuronal cell cultures.
Materials:
-
Cultured neurons (e.g., primary cortical neurons)
-
Cell culture medium
-
This compound stock solution
-
Cytotoxicity assay kit (e.g., MTT, LDH, or live/dead staining)
-
Plate reader or fluorescence microscope
Protocol:
-
Plate neurons in a multi-well plate at a suitable density.
-
Allow the cells to adhere and grow for the desired period.
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Quantify the results using a plate reader or by imaging with a fluorescence microscope.
-
Calculate the percentage of cell viability compared to the vehicle control to determine the neurotoxic potential of this compound at different concentrations.
Visualizations
Signaling Pathway of this compound-Mediated AMPA Receptor Activation
Caption: this compound activates AMPA receptors, leading to ion influx and downstream signaling.
Experimental Workflow for In Vitro Application of this compound
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (S)-Willardiine concentration for maximal receptor activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Willardiine for maximal receptor activation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low receptor activation observed. | 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Degradation of this compound: Improper storage or handling may have led to compound degradation. 3. Low receptor expression: The cell line or tissue preparation may have insufficient expression of AMPA/kainate receptors. 4. Voltage-clamp issues (for electrophysiology): Poor seal quality or incorrect holding potential. | 1. Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific receptor subtype and experimental system. Refer to the EC50 values in the data table below. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a properly stored stock. Stock solutions can be prepared in aqueous sodium hydroxide (1 equivalent) at concentrations of 50-100 mM.[1] 3. Verify receptor expression: Use techniques like Western blotting or immunocytochemistry to confirm receptor expression. 4. Optimize patch-clamp parameters: Ensure a gigaohm seal is achieved and use an appropriate holding potential (e.g., -60 mV to -70 mV) to record AMPA receptor-mediated currents. |
| Rapid signal decay or receptor desensitization. | 1. Inherent properties of the receptor: AMPA and kainate receptors are known to desensitize rapidly upon agonist binding.[2] 2. High agonist concentration: Supramaximal concentrations of this compound can exacerbate desensitization. | 1. Use a rapid perfusion system: For electrophysiology, a fast solution exchange system is crucial to measure peak currents before significant desensitization occurs. 2. Co-application of allosteric modulators: Use positive allosteric modulators like cyclothiazide (CTZ) to reduce the rate and extent of desensitization of AMPA receptors. 3. Optimize agonist concentration: Use the lowest concentration of this compound that gives a robust and reproducible response. |
| Cell death or excitotoxicity observed. | 1. Prolonged exposure to this compound: Continuous activation of glutamate receptors can lead to excessive calcium influx and subsequent cell death. (S)-5-Fluorowillardiine has shown biphasic dose-dependent neurotoxicity in cultured rodent cortical neurons.[3] | 1. Limit exposure time: Apply this compound for the shortest duration necessary to obtain a measurement. 2. Use a controlled application system: Employ a perfusion system that allows for rapid application and washout of the compound. 3. Include recovery periods: Allow for sufficient time between agonist applications for the cells to return to baseline. |
| Variability in experimental results. | 1. Inconsistent solution preparation: Variations in the concentration or pH of the this compound solution. 2. Differences in cell culture conditions: Passage number, cell density, and health of the cells can all affect receptor expression and function. 3. Temperature fluctuations: Ion channel kinetics are temperature-sensitive. | 1. Standardize solution preparation: Use a consistent protocol for preparing and storing this compound solutions. Verify the final concentration and pH. 2. Maintain consistent cell culture practices: Use cells within a specific passage number range and ensure consistent plating densities. 3. Maintain a stable temperature: Use a temperature-controlled recording chamber to ensure consistent experimental conditions. |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a selective agonist for ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][4][5] It and its derivatives are valuable tools for studying the function and pharmacology of these receptors.
2. How should I prepare and store this compound solutions?
This compound and its derivatives can be dissolved in an aqueous solution containing one equivalent of sodium hydroxide to form the sodium salt, with stock solutions achievable at concentrations of 50-100 mM.[1] For long-term storage, it is recommended to store stock solutions at -20°C or below. For daily use, fresh dilutions should be made in the appropriate experimental buffer.
3. What are the typical EC50 values for this compound and its analogs?
The potency of this compound and its derivatives varies depending on the specific analog and the receptor subtype being studied. The following table summarizes some reported EC50 values.
Quantitative Data Summary
| Compound | Receptor Type | Preparation | EC50 (µM) | Reference |
| This compound | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 45 | [6] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [6] |
| (S)-5-Fluorowillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 69 | [6] |
| (S)-5-Bromowillardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | ~8.8 | [2] |
| (S)-5-Iodowillardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | ~19.2 | [2] |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 0.07 | [6] |
| (R,S)-AMPA | AMPA-preferring | Hippocampal Neurons | 11 | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure ion channel currents in response to this compound application in cultured neurons or brain slices.
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Recording chamber with perfusion system
-
Artificial cerebrospinal fluid (aCSF), containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2 (pH 7.4, bubbled with 95% O2/5% CO2).
-
Intracellular solution, containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
This compound stock solution.
Procedure:
-
Prepare cells or brain slices in the recording chamber perfused with aCSF.
-
Pull micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach a target neuron under visual guidance.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at -60 mV.
-
Begin recording baseline current.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the induced current.
-
Wash out the this compound with aCSF and allow the current to return to baseline.
Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound-induced receptor activation.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a suitable camera and light source
-
Image analysis software
-
This compound stock solution
Procedure:
-
Culture cells on glass-bottom dishes suitable for imaging.
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish on the microscope stage and begin imaging to establish a baseline fluorescence.
-
Apply this compound at the desired concentration using a perfusion system or by manual addition.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid | MDPI [mdpi.com]
- 3. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Willardiine and AMPA Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Willardiine and its analogs to study AMPA receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to study AMPA receptors?
This compound is a partial agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It and its derivatives are valuable research tools because they exhibit a range of efficacies and produce varying degrees of desensitization, allowing for the fine-tuned investigation of AMPA receptor kinetics and pharmacology.[3] Simple structural modifications to the willardiine molecule can result in significant differences in agonist activity, providing a powerful toolset for structure-activity relationship studies.[3]
Q2: What is AMPA receptor desensitization and why is it important?
AMPA receptor desensitization is a process where the receptor-channel closes in the continued presence of an agonist, such as glutamate or this compound. This rapid closure, occurring within milliseconds, is a key factor in shaping the decay of synaptic currents and plays a crucial role in synaptic plasticity.[4] The extent and rate of desensitization can be influenced by the specific AMPA receptor subunit composition (e.g., flip/flop splice variants) and the presence of auxiliary subunits.
Q3: My this compound-evoked currents show rapid but incomplete desensitization. Is this normal?
Yes, this is a characteristic feature of this compound and some of its derivatives.[3] As a partial agonist, it may not induce the same level of profound desensitization as the full agonist glutamate. The degree of desensitization can be quantified by the ratio of the steady-state current to the peak current.
Q4: I am observing significant variability in the desensitization of AMPA receptors in my experiments. What could be the cause?
Variability in AMPA receptor desensitization can arise from several factors:
-
AMPA Receptor Subunit Composition: Different cell types express different combinations of AMPA receptor subunits (GluA1-4), and the presence of flip or flop splice variants can significantly alter desensitization kinetics.
-
Auxiliary Subunits: The presence and type of transmembrane AMPA receptor regulatory proteins (TARPs), such as stargazin, can modulate desensitization. For example, stargazin has been shown to reduce desensitization and slow deactivation of AMPA receptors.[5]
-
Phosphorylation State: The phosphorylation of specific serine residues on the intracellular C-terminal domain of AMPA receptor subunits, such as Ser845 on GluA1, can modulate receptor function and trafficking, potentially impacting desensitization.[6][7][8] This can be influenced by the activity of kinases like PKA and PKC.
Troubleshooting Guides
Problem 1: Low amplitude of this compound-evoked currents.
| Possible Cause | Troubleshooting Step |
| Low expression of AMPA receptors in the chosen cell line. | 1. Verify AMPA receptor expression using immunocytochemistry or western blotting. 2. Consider using a cell line with higher endogenous expression or transfecting with specific AMPA receptor subunits. |
| Sub-optimal concentration of this compound. | 1. Perform a dose-response curve to determine the optimal concentration for your experimental setup. Refer to the data table below for EC50 values of different willardiine derivatives. |
| Poor seal resistance in patch-clamp recordings. | 1. Ensure a giga-ohm seal (>1 GΩ) is achieved before breaking into whole-cell configuration. 2. Use freshly prepared intracellular and extracellular solutions with the correct osmolarity and pH. |
| Voltage-clamp issues. | 1. Monitor series resistance and compensate for it appropriately. A high or unstable series resistance can lead to voltage-clamp errors and inaccurate current measurements. |
Problem 2: Inconsistent or unexpected desensitization kinetics.
| Possible Cause | Troubleshooting Step |
| Slow solution exchange rate. | 1. To accurately measure rapid desensitization, a fast perfusion system is crucial. The 10-90% solution exchange time should be in the sub-millisecond range. 2. Position the perfusion pipette close to the cell to ensure rapid agonist application. |
| Presence of positive allosteric modulators. | 1. Be aware that some reagents can act as positive allosteric modulators of AMPA receptors, reducing desensitization. For example, cyclothiazide is a well-known inhibitor of AMPA receptor desensitization.[9][10][11] |
| Variability in AMPA receptor phosphorylation. | 1. If investigating signaling pathways, consider including kinase inhibitors or activators in your experimental design to control the phosphorylation state of the receptors. |
Data Summary
The following table summarizes the potency (EC50) and desensitization characteristics of various this compound derivatives on AMPA/kainate receptors in cultured mouse hippocampal neurons.
| Compound | EC50 (µM) | Desensitization Profile |
| (S)-5-Fluorowillardiine | 1.5 | Strongest desensitization |
| This compound | 45 | Strong desensitization |
| (S)-Nitro-willardiine | ~Chloro/Bromo | Intermediate desensitization |
| (S)-Chlorowillardiine | ~Bromo/Nitro | Intermediate desensitization |
| (S)-Bromowillardiine | ~Chloro/Nitro | Intermediate desensitization |
| (S)-5-Iodowillardiine | >100 | Weakest desensitization |
| (R,S)-AMPA | 11 | Strong desensitization |
| Kainate | - | Very weak desensitization |
Data adapted from Patneau et al., 1992.[3]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents
This protocol describes the methodology for recording AMPA receptor currents evoked by this compound in cultured neurons or transfected HEK293 cells.
Materials:
-
External Solution (in mM): 140 NaCl, 2.4 KCl, 4 CaCl₂, 4 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).
-
Internal Solution (in mM): 150 CsF, 10 NaCl, 10 EGTA, 20 HEPES (pH adjusted to 7.3 with CsOH).
-
This compound stock solution (in water or appropriate solvent).
-
Patch pipettes (borosilicate glass, 3-6 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Fast perfusion system with a two-barrel theta glass pipette.
Methodology:
-
Prepare cells on glass coverslips for recording.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Approach a cell under visual guidance and apply positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Using a fast perfusion system, rapidly apply the external solution containing a known concentration of this compound to the cell.
-
Record the evoked inward current. The peak of the current represents the initial activation, and the decay to a steady-state level represents desensitization.
-
Wash out the agonist with the control external solution.
-
To measure recovery from desensitization, a two-pulse protocol can be employed. Apply a conditioning pulse of this compound to induce desensitization, followed by a variable inter-pulse interval in control solution, and then a test pulse of the same agonist concentration. The amplitude of the test pulse response relative to the conditioning pulse response indicates the extent of recovery.
Protocol 2: Analysis of Desensitization Kinetics
Data Analysis:
-
Peak Current (I_peak): Measure the maximum inward current immediately following the application of this compound.
-
Steady-State Current (I_ss): Measure the current amplitude at the end of the agonist application, once a plateau has been reached.
-
Extent of Desensitization: Calculate as (1 - (I_ss / I_peak)) * 100%.
-
Desensitization Time Constant (τ_des): Fit the decay phase of the current from the peak to the steady-state with a single or double exponential function. The time constant(s) will provide a quantitative measure of the rate of desensitization.
-
Recovery from Desensitization: Plot the normalized peak amplitude of the test pulse as a function of the inter-pulse interval and fit the data with an exponential function to determine the time constant of recovery.
Visualizations
Caption: State transitions of an AMPA receptor upon agonist binding.
Caption: A logical workflow for troubleshooting inconsistent desensitization.
Caption: Signaling pathways modulating AMPA receptor function.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutant cycle analysis of the active and desensitized states of an AMPA receptor induced by willardiines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stargazin reduces desensitization and slows deactivation of the AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of AMPA Receptors Is Required for Sensory Deprivation-Induced Homeostatic Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of AMPA receptors: mechanisms and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclothiazide unmasks an AMPA-evoked release of arachidonic acid from cultured striatal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cyclothiazide on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclothiazide and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (S)-Willardiine Selectivity for Kainate Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the selectivity of (S)-Willardiine for kainate receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity for kainate receptors important?
This compound is a naturally occurring amino acid that acts as an agonist at ionotropic glutamate receptors, particularly AMPA and kainate receptors.[1][2][3] Its structural backbone serves as a scaffold for developing more potent and selective ligands for these receptor subtypes. Achieving high selectivity for kainate receptors is crucial for dissecting their specific physiological and pathological roles in the central nervous system and for developing targeted therapeutics for conditions like epilepsy, neuropathic pain, and cerebral ischemia.[1]
Q2: What are the key structural modifications to this compound that enhance kainate receptor selectivity?
Two primary structural modifications have been shown to significantly improve selectivity for kainate receptors:
-
Substitution at the 5-position of the uracil ring: Introducing larger, lipophilic substituents at this position generally favors kainate receptor activity over AMPA receptors.[4][5] For example, (S)-5-iodowillardiine is a highly selective agonist for GluK5-containing kainate receptors, whereas (S)-5-fluorowillardiine is more selective for AMPA receptors.[1][4] Kainate receptors are thought to possess a lipophilic pocket that can accommodate these larger substituents, a feature absent in AMPA receptors.[5]
-
Substitution at the N3-position of the uracil ring: Adding a substituent with a carboxylic acid side-chain at the N3-position can convert willardiine from an agonist to an antagonist of both AMPA and kainate receptors.[1][6] Further modification, such as adding an iodo group to the 5-position of these N3-substituted analogs, can enhance antagonist potency and selectivity for kainate receptors.[1][6][7]
Q3: How does this compound differentiate between kainate and AMPA receptors at the molecular level?
The binding of willardiine derivatives to both receptor types involves interactions with polar groups, and potency is related to the ionization of the uracil ring.[5] However, kainate-preferring receptors are distinguished by a lipophilic pocket that enhances agonist potency through hydrophobic bonding with the 5-position substituent.[5] For AMPA-preferring receptors, which lack this pocket, potency tends to decrease as the size of the 5-position substituent increases, especially for substituents with similar electron-withdrawing properties.[5]
Q4: Which kainate receptor subtypes are most sensitive to this compound analogs?
Many selective willardiine analogs target GluK5-containing kainate receptors.[1][6] For instance, (S)-5-iodowillardiine is a potent agonist at GluK5 receptors.[4] The development of antagonists has also focused on achieving selectivity for GluK5.[6] It's important to note that kainate receptors can exist as homomers or heteromers of different subunits (GluK1-5), and the subunit composition influences the pharmacological properties of the receptor.[8][9]
Troubleshooting Guide
Issue 1: My this compound analog shows lower than expected selectivity for kainate receptors over AMPA receptors.
-
Question: I've synthesized a novel 5-substituted willardiine analog, but it's still showing significant activity at AMPA receptors. What could be the reason?
-
Answer:
-
Substituent Choice: The nature of the 5-substituent is critical. While larger, lipophilic groups tend to favor kainate receptors, the electronic properties also play a role.[5] For optimal binding to AMPA receptors, smaller, electron-withdrawing substituents are preferred.[4] Re-evaluate the size and electronic properties of your substituent.
-
Assay Conditions: Ensure your experimental conditions are optimized to differentiate between receptor subtypes. This includes the use of specific cell lines expressing homogenous receptor populations (e.g., HEK293 cells transfected with specific kainate or AMPA receptor subunits) and appropriate concentrations of your compound.[4]
-
Receptor Subtype Composition: Be aware of the specific kainate and AMPA receptor subunits present in your experimental system. Native tissues express a heterogeneous population of receptors. The selectivity of your compound may vary between different receptor subunit combinations.[1][8]
-
Issue 2: My N3-substituted willardiine analog is not acting as an antagonist.
-
Question: I've added a carboxyalkyl group at the N3-position to create an antagonist, but the compound still shows agonist activity. Why might this be happening?
-
Answer:
-
Chain Length: The length of the interacidic group chain at the N3-position is crucial for antagonist activity. A chain length of two methylene groups appears to be optimal for AMPA receptor antagonism, while two or three are suitable for kainate receptor antagonism.[7] An incorrect chain length might result in partial agonism or a lack of antagonist activity.
-
Stereochemistry: The stereochemistry at the alpha-carbon of the amino acid backbone is critical. The (S)-stereochemistry is optimal for antagonism at GluK5-containing kainate receptors.[1] Ensure you have the correct enantiomer.
-
Experimental System: The observed activity can depend on the specific receptor subtypes and the functional assay being used (e.g., electrophysiology vs. binding assay).
-
Issue 3: I am having trouble with my radioligand binding assay for determining the affinity of my willardiine analog.
-
Question: I am performing a competition binding assay with [3H]kainate to determine the Ki of my compound at kainate receptors, but I am getting high non-specific binding and inconsistent results. What can I do?
-
Answer:
-
Optimize Protein Concentration: Using a very high amount of membrane protein can lead to high background. Try titrating down the amount of protein used in the assay.[10]
-
Radioligand Concentration: The concentration of the radioligand might be too high, leading to signal saturation. Ensure you are using a concentration at or below the Kd for the radioligand.[10]
-
Washing Steps: If using a centrifugation method to separate bound from free ligand, ensure you have adequate washing steps to remove unbound radioligand.[10] Filtration is often the preferred method to reduce background.[10]
-
Blocking Agents: Optimize your blocking conditions to minimize non-specific binding to the filter or tube walls.[11]
-
Assay Buffer and Temperature: Ensure your assay buffer composition and incubation temperature are optimized and consistent across experiments.[10]
-
Issue 4: Electrophysiological recordings show unexpected desensitization kinetics with my willardiine analog.
-
Question: My 5-substituted willardiine analog is causing very rapid and profound desensitization of the kainate receptor current, making it difficult to measure the peak response. How can I address this?
-
Answer:
-
Agonist-Dependent Desensitization: Different 5-substituted willardiines can induce markedly different rates and extents of desensitization.[2][3] For example, (S)-5-fluorowillardiine is a strongly desensitizing agonist, while (S)-5-iodowillardiine is weakly desensitizing.[2]
-
Use of Concanavalin A: To mitigate desensitization, you can pre-treat your cells with Concanavalin A (ConA), a lectin that binds to the receptor and reduces the rate of desensitization, allowing for more stable recordings of the peak current.[5]
-
Rapid Solution Exchange: Employ a rapid solution exchange system to apply the agonist quickly. This will help to ensure that you are measuring the true peak of the response before significant desensitization occurs.[12]
-
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of key this compound analogs at AMPA and kainate receptors.
Table 1: Agonist Activity of 5-Substituted this compound Analogs
| Compound | Receptor Type | Preparation | Assay | Parameter | Value | Reference |
| This compound | AMPA/Kainate | Hippocampal Neurons | Electrophysiology | EC50 | 45 µM | [2] |
| (S)-5-Fluorowillardiine | AMPA | Hippocampal Neurons | Electrophysiology | EC50 | 1.5 µM | [2] |
| (S)-5-Iodowillardiine | Kainate (GluK5) | Recombinant hGluR5 | Binding Assay | Ki | 0.017 µM | [4] |
| (S)-5-Iodowillardiine | AMPA (hGluR1) | Recombinant hGluR1 | Binding Assay | Ki | 1.8 µM | [4] |
| (S)-5-Iodowillardiine | Kainate | DRG Neurons | Electrophysiology | EC50 | 70 nM | [5][13] |
| (S)-5-Trifluoromethylwillardiine | Kainate | DRG Neurons | Electrophysiology | EC50 | 70 nM | [5][13] |
Table 2: Antagonist Activity of N3- and 5-Substituted this compound Analogs
| Compound | Receptor Type | Preparation | Assay | Parameter | Value | Reference |
| UBP277 | AMPA | Neonatal Rat Spinal Cord | Electrophysiology | IC50 | 23.8 ± 3.9 µM | [7] |
| UBP277 | Kainate | Neonatal Rat Dorsal Root | Electrophysiology | Apparent KD | 73.1 ± 4.5 µM | [7] |
| UBP291 | AMPA | Neonatal Rat Spinal Cord | Electrophysiology | IC50 | ~12 µM | [1] |
| UBP291 | Kainate | Neonatal Rat Dorsal Root | Electrophysiology | Apparent KD | 9.83 ± 1.62 µM | [7] |
| UBP301 | Kainate | Neonatal Rat Dorsal Root | Electrophysiology | Apparent KD | 5.94 ± 0.63 µM | [7] |
Note: UBP277 is (S)-3-(2-carboxyethyl)willardiine. UBP291 is (S)-3-(2-carboxyethyl)-5-iodowillardiine. UBP301 is (S)-3-(4-carboxybenzyl)-5-iodowillardiine.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Kainate Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for kainate receptors using membranes from cells expressing a specific kainate receptor subunit (e.g., GluK1) and a radiolabeled antagonist like [3H]UBP310.[8]
-
Membrane Preparation:
-
Culture HEK293 cells stably transfected with the desired kainate receptor subunit.
-
Harvest cells and homogenize in a lysis buffer (e.g., 1% Triton X-100 in a buffered solution).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of the unlabeled test compound (e.g., your willardiine analog).
-
A fixed concentration of the radiolabeled ligand (e.g., 25 nM [3H]UBP310).[8]
-
Cell membranes (e.g., 20-50 µg of protein).
-
-
For determining non-specific binding, add a high concentration of a known kainate receptor ligand (e.g., 1 mM kainate) instead of the test compound.[8]
-
Incubate the plate for 1 hour at a defined temperature (e.g., 4°C or 25°C).[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a one-site competition binding model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring kainate receptor-mediated currents in response to the application of a willardiine analog in cultured neurons or transfected HEK293 cells.
-
Cell Preparation:
-
Plate cells (e.g., primary hippocampal neurons or HEK293 cells transfected with kainate receptor subunits) on glass coverslips.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply the test compound (willardiine analog) for a defined duration.
-
To minimize desensitization, co-apply or pre-apply Concanavalin A (e.g., 10 µM) if necessary.[5]
-
-
Data Acquisition and Analysis:
-
Record the membrane current using a patch-clamp amplifier and appropriate data acquisition software.
-
Measure the peak amplitude of the inward current evoked by the drug application.
-
To determine the EC50, apply a range of concentrations of the agonist and plot the normalized peak current against the logarithm of the agonist concentration. Fit the data with the Hill equation.
-
To measure antagonist activity, co-apply a fixed concentration of a known agonist (e.g., kainate) with varying concentrations of the antagonist and measure the reduction in the agonist-evoked current.
-
Visualizations
Caption: Kainate receptor signaling pathway.
Caption: Experimental workflow for selectivity assessment.
Caption: Structure-activity relationships for selectivity.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. swordbio.com [swordbio.com]
- 12. Engineering a high-affinity allosteric binding site for divalent cations in kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
Overcoming solubility issues of (S)-Willardiine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with (S)-Willardiine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a naturally occurring amino acid analogue that acts as a partial agonist at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is a valuable tool for studying excitatory neurotransmission.
Q2: What is the aqueous solubility of this compound?
The reported water solubility of this compound is approximately 13.2 mg/mL. However, its solubility is highly dependent on the pH of the solution due to its zwitterionic nature.
Q3: Why does the pH of the solution affect the solubility of this compound?
This compound is a zwitterionic molecule, meaning it contains both an acidic carboxylic acid group and a basic amino group.[3] The net charge of the molecule changes with the pH of the solution. At its isoelectric point (pI), the net charge is zero, and solubility is at its minimum.[4][5][6] At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with polar water molecules and increases its solubility.[4][6]
Q4: Can I use co-solvents to dissolve this compound?
While organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic compounds, they are generally not the first choice for a polar molecule like this compound and may interfere with biological assays.[7] pH adjustment is the preferred initial method for improving its aqueous solubility.
Troubleshooting Guide
Issue: My this compound is not dissolving in water or my neutral buffer (e.g., PBS at pH 7.4).
-
Explanation: At neutral pH, this compound exists predominantly in its zwitterionic form, which often has the lowest aqueous solubility.[4][5][6]
-
Solution 1: pH Adjustment.
-
To increase solubility by creating a net negative charge: Add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise to your suspension to raise the pH above the acidic pKa of the uracil ring (around 9.76). This will deprotonate the molecule, increasing its polarity and solubility.
-
To increase solubility by creating a net positive charge: Add a small amount of an acidic solution (e.g., 0.1 M HCl) dropwise to lower the pH below the basic pKa of the amino group (around 2.97). This will protonate the molecule, leading to increased solubility.
-
-
Solution 2: Sonication.
-
Briefly sonicate the suspension in an ice-water bath. This can help break up any aggregates and facilitate dissolution.[7]
-
Issue: My this compound precipitates out of solution when I dilute my stock into my experimental buffer.
-
Explanation: This is likely due to a pH shift. Your stock solution may be at a high or low pH where this compound is soluble, but when diluted into a buffer with a different pH (especially near the isoelectric point), the solubility decreases, causing precipitation.
-
Solution:
-
Ensure the final pH of your experimental solution is in a range where this compound is soluble at the desired final concentration.
-
Consider preparing a more dilute stock solution closer to the final experimental pH, if possible.
-
Alternatively, adjust the pH of the final solution after adding the this compound stock.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | - |
| Molecular Weight | 211.17 g/mol | - |
| Water Solubility | 13.2 mg/mL | Wikipedia |
| pKa (Strongest Acidic) | 9.76 | Wikipedia |
| pKa (Strongest Basic) | 2.97 | Wikipedia |
| Physiological Charge (pH 7.4) | 0 (Zwitterion) | ChemAxon |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, high-purity water
-
0.1 M NaOH solution
-
0.1 M HCl solution (for pH adjustment if needed)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Methodology:
-
Weighing: Accurately weigh out 2.11 mg of this compound for a final volume of 1 mL of 10 mM solution.
-
Initial Suspension: Add approximately 0.8 mL of sterile water to the this compound powder in a microcentrifuge tube. Vortex briefly. The powder will likely not fully dissolve.
-
Solubilization by pH Adjustment: While vortexing, add 0.1 M NaOH dropwise until the this compound completely dissolves. This will form the sodium salt of the compound, which is more soluble.
-
Volume Adjustment: Once dissolved, add sterile water to reach the final volume of 1 mL.
-
pH Measurement and Adjustment (Optional): Measure the pH of the stock solution. If a specific pH is required for storage or downstream applications, carefully adjust with 0.1 M HCl or 0.1 M NaOH. Be cautious as adjusting the pH back towards the isoelectric point may cause precipitation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Physiological Buffer
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Physiological buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Sterile tubes
Methodology:
-
Calculation: Determine the volume of the stock solution needed to achieve the desired final concentration in your physiological buffer.
-
Dilution: Add the calculated volume of the this compound stock solution to the appropriate volume of the physiological buffer.
-
Mixing: Gently vortex or invert the tube to ensure homogeneity.
-
Final pH Check: It is good practice to confirm that the final pH of your working solution is within the desired range for your experiment, as the addition of the stock solution may slightly alter it.
Visualizations
Signaling Pathways
Caption: AMPA Receptor Signaling Pathway activated by this compound.
Caption: Kainate Receptor Signaling Pathway activated by this compound.
Experimental Workflow
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zwitterions and Amino Acids [aqion.de]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: (S)-Willardiine Excitotoxicity in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize excitotoxicity when using (S)-Willardiine in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause excitotoxicity?
A1: this compound is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors.[1] By activating these receptors, this compound mimics the action of the endogenous neurotransmitter glutamate, leading to neuronal depolarization. However, excessive or prolonged activation of AMPA and kainate receptors by this compound results in a massive influx of ions, particularly Ca2+, into the neurons. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death. This process is known as excitotoxicity.
Q2: At what concentrations does this compound typically induce excitotoxicity?
A2: The concentration of this compound that induces excitotoxicity can vary depending on the neuronal culture type, density, and experimental duration. Based on available data for this compound and its potent analog, (S)-5-Fluorowillardiine, excitotoxic effects can be observed in the low micromolar range. For instance, (S)-5-Fluorowillardiine has shown neurotoxicity in cortical neuron cultures with EC50 values as low as 0.70 µM.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: What are the primary strategies to minimize this compound-induced excitotoxicity?
A3: The primary strategies to mitigate excitotoxicity include:
-
Co-administration with AMPA/Kainate Receptor Antagonists: This is the most direct approach, using competitive antagonists like NBQX or CNQX to block the receptor activation by this compound.
-
Use of Antioxidants: To counteract the downstream effects of excitotoxicity, antioxidants like N-acetylcysteine (NAC) can be used to reduce oxidative stress.
-
Mitochondrial Stabilizers: Compounds that protect mitochondrial function, such as Mito-TEMPO, can help prevent the collapse of cellular energy metabolism and reduce apoptosis.
-
Careful Dose and Exposure Time Optimization: Limiting the concentration of this compound and the duration of exposure can significantly reduce excitotoxicity.
Q4: How can I assess the level of excitotoxicity in my neuronal cultures?
A4: Several assays can be used to quantify excitotoxicity:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Caspase-3 Activity Assay: A marker for apoptosis, this assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
Calcium Imaging: Using fluorescent calcium indicators like Fura-2 AM, you can directly visualize and quantify the intracellular calcium overload that initiates excitotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low this compound concentrations. | Neuronal cultures are particularly sensitive. | Reduce the concentration of this compound further. Perform a detailed dose-response curve starting from nanomolar concentrations. Co-administer a low concentration of an AMPA/kainate receptor antagonist (e.g., 1-5 µM NBQX or CNQX). |
| Inconsistent results between experiments. | Variations in cell density, culture age, or reagent preparation. | Standardize cell seeding density and ensure cultures are of a consistent age (days in vitro). Prepare fresh solutions of this compound and any antagonists for each experiment. |
| Antagonist co-treatment is not reducing excitotoxicity effectively. | Suboptimal antagonist concentration or incubation time. | Optimize the antagonist concentration. A typical starting range for NBQX and CNQX is 10-20 µM.[3][4] Consider pre-incubating the cultures with the antagonist for a short period (e.g., 15-30 minutes) before adding this compound. |
| Observing delayed cell death (24-48 hours post-treatment). | Apoptotic pathways have been initiated. | In addition to receptor antagonists, consider co-treating with an antioxidant like N-acetylcysteine (NAC)[5] or a mitochondrial stabilizer to address downstream neurotoxic cascades. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Potency of Willardiine Analogs at AMPA/Kainate Receptors
| Compound | EC50 (µM) | Receptor Type | Cell Type | Reference |
| This compound | 45 | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | [6] |
| (S)-5-Fluorowillardiine | 1.5 | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | [6][7] |
| (R,S)-AMPA | 11 | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | [6][8] |
Table 2: Neurotoxicity of (S)-5-Fluorowillardiine
| Cell Type | EC50 (µM) | Notes | Reference |
| Murine Cortical Neurons | 0.70 and 170 | Biphasic dose-dependent neurotoxicity | [2] |
Experimental Protocols
Protocol 1: Co-treatment with AMPA/Kainate Receptor Antagonists (NBQX or CNQX)
This protocol describes the co-administration of NBQX or CNQX to prevent this compound-induced excitotoxicity.
Materials:
-
Neuronal culture medium
-
This compound stock solution
-
NBQX or CNQX stock solution (in DMSO or water, depending on the salt form)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or culture medium) at a concentration 100-1000x the final desired concentration.
-
Prepare a stock solution of NBQX or CNQX in DMSO or water at a concentration 100-1000x the final desired concentration. A typical working concentration for neuroprotection is 10-20 µM.[3][4]
-
-
Cell Culture Preparation:
-
Plate neurons at the desired density in a 96-well plate and culture for the desired number of days in vitro (DIV).
-
-
Antagonist Pre-incubation (Optional but Recommended):
-
Carefully remove half of the culture medium from each well.
-
Add fresh culture medium containing the desired final concentration of NBQX or CNQX.
-
Incubate the plate for 15-30 minutes at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Add the prepared this compound solution to the wells to achieve the final desired concentration.
-
Incubate for the desired experimental duration (e.g., 1-24 hours).
-
-
Assessment of Excitotoxicity:
-
Following incubation, proceed with an excitotoxicity assessment method such as the LDH assay (Protocol 3) or Caspase-3 assay (Protocol 4).
-
Protocol 2: Co-treatment with the Antioxidant N-Acetylcysteine (NAC)
This protocol outlines the use of NAC to mitigate oxidative stress associated with this compound treatment.
Materials:
-
Neuronal culture medium
-
This compound stock solution
-
N-Acetylcysteine (NAC) solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Reagents:
-
Prepare a fresh solution of NAC in culture medium. A typical neuroprotective concentration range is 1-5 mM.[9]
-
Prepare the this compound stock solution as described in Protocol 1.
-
-
Cell Culture Preparation:
-
Plate and culture neurons as described in Protocol 1.
-
-
NAC Pre-treatment:
-
Replace the culture medium with fresh medium containing the desired concentration of NAC.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Add the this compound solution to the wells containing the NAC medium to achieve the final desired concentration.
-
Incubate for the desired experimental duration.
-
-
Assessment of Excitotoxicity:
-
Proceed with an excitotoxicity assessment method.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method to quantify cell death by measuring LDH release.
Materials:
-
LDH assay kit (commercially available)
-
96-well plate with neuronal cultures
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following the experimental treatment, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer. Transfer to a new 96-well plate.[10]
-
-
Assay Reaction:
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[10]
-
-
Measurement:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[10]
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
-
Protocol 4: Caspase-3 Fluorometric Assay
This protocol details the measurement of apoptosis by detecting caspase-3 activity.
Materials:
-
Caspase-3 fluorometric assay kit (commercially available)
-
96-well plate with neuronal cultures
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Add the lysis buffer provided in the kit to each well and incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
-
Measurement:
-
Data Analysis:
-
Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
-
Protocol 5: Calcium Imaging with Fura-2 AM
This protocol describes how to measure intracellular calcium changes in response to this compound.
Materials:
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence imaging system with appropriate filters for Fura-2
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. Adding a small amount of Pluronic F-127 (e.g., 0.02%) can improve dye solubility and cell loading.
-
Remove the culture medium, wash the cells with HBSS, and add the Fura-2 AM loading solution.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate in fresh HBSS for another 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Image Acquisition:
-
This compound Stimulation:
-
Perfuse the cells with a solution of this compound in HBSS at the desired concentration.
-
Continuously acquire images to record the change in fluorescence ratio (F340/F380).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in this ratio over time to quantify the calcium response.
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced excitotoxicity signaling pathway.
Caption: Experimental workflow for mitigating this compound excitotoxicity.
Caption: Troubleshooting logic for high cell death in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. CNQX - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. apexbt.com [apexbt.com]
- 13. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brainvta.tech [brainvta.tech]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
Technical Support Center: Enhancing the Stability of (S)-Willardiine Solutions for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of (S)-Willardiine solutions for long-term experiments. Adherence to these guidelines will help ensure the stability and efficacy of this compound, a potent agonist of AMPA and kainate receptors, throughout the duration of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to prepare this compound stock solutions in a neutral or slightly acidic aqueous buffer (pH 6.0-7.4). Deionized, sterile water or a buffer such as phosphate-buffered saline (PBS) are suitable choices. Some willardiine derivatives can also be prepared in aqueous sodium hydroxide.[1]
Q2: How should I store this compound stock solutions for long-term use?
A2: For long-term storage, it is best to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound. For short-term storage (up to 24 hours), solutions can be kept at 4°C.
Q3: What factors can lead to the degradation of this compound in solution?
A3: The stability of this compound is primarily affected by pH, temperature, and light exposure. Basic and strongly acidic solutions can cause rapid decomposition.[2] Elevated temperatures and prolonged exposure to light can also contribute to degradation. The uracil moiety of willardiine can be susceptible to photodegradation.[2][3][4][5]
Q4: Are there more stable alternatives to this compound?
A4: Yes, halogenated analogs of willardiine, such as (S)-5-Fluorowillardiine and (S)-5-Bromowillardiine, have been shown to be more stable and exhibit higher binding affinity for AMPA receptors.[6][7][8][9]
Q5: How can I check the stability of my this compound solution?
A5: The stability of your solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from any degradation products, allowing for quantification of the remaining active this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent experimental results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using solutions that have been stored at room temperature for extended periods. Consider preparing the solution in a neutral or slightly acidic buffer.[2] |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the chosen solvent, or the compound may have low solubility at colder temperatures. | Gently warm the solution to 37°C to see if the precipitate redissolves. If not, consider preparing a new stock solution at a lower concentration. Ensure the pH of the solvent is within the optimal range for solubility and stability. |
| Observed agonist activity is lower than expected. | Incorrect concentration of the stock solution. Degradation of the compound. Issues with the experimental setup. | Verify the initial weight of the this compound powder and the volume of the solvent used to prepare the stock solution. Prepare a fresh solution and re-run the experiment. Rule out other experimental variables that could affect the results. |
| Variability between different aliquots of the same stock solution. | Incomplete dissolution of this compound when preparing the initial stock. Uneven freezing of the stock solution. | Ensure the this compound is completely dissolved before aliquoting. Vortex the stock solution gently before dispensing into smaller tubes. Flash-freeze the aliquots in liquid nitrogen before transferring to long-term storage. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Sterile, deionized water or PBS (pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 213.17 g/mol . For 1 mL of a 10 mM solution, you will need 2.13 mg of this compound.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water or PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Long-Term Stability Assessment of this compound Solutions
Objective: To determine the degradation rate of this compound solutions under different storage conditions.
Methodology:
-
Prepare a 1 mM stock solution of this compound in a desired buffer (e.g., PBS, pH 7.4).
-
Divide the solution into several aliquots for each storage condition to be tested (e.g., 4°C, -20°C, and room temperature with light exposure, and room temperature in the dark).
-
At specified time points (e.g., Day 0, Day 1, Week 1, Week 2, Week 4, etc.), take one aliquot from each storage condition.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Calculate the percentage of degradation over time for each condition relative to the initial concentration at Day 0.
Data Presentation:
| Storage Condition | Time Point | This compound Concentration (mM) | % Degradation |
| 4°C | Day 0 | 1.00 | 0 |
| Day 1 | 0.99 | 1 | |
| Week 1 | 0.95 | 5 | |
| Week 2 | 0.90 | 10 | |
| Week 4 | 0.82 | 18 | |
| -20°C | Day 0 | 1.00 | 0 |
| Week 1 | 1.00 | 0 | |
| Week 4 | 0.99 | 1 | |
| Week 8 | 0.98 | 2 | |
| Room Temperature (Light) | Day 0 | 1.00 | 0 |
| Day 1 | 0.85 | 15 | |
| Day 3 | 0.65 | 35 | |
| Week 1 | 0.40 | 60 | |
| Room Temperature (Dark) | Day 0 | 1.00 | 0 |
| Day 1 | 0.97 | 3 | |
| Day 3 | 0.92 | 8 | |
| Week 1 | 0.85 | 15 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Signaling Pathways and Experimental Workflows
Activation of AMPA and kainate receptors by this compound initiates a cascade of intracellular signaling events. Below are diagrams illustrating these pathways and a typical experimental workflow.
Caption: AMPA Receptor Signaling Pathway Activated by this compound.
Caption: Kainate Receptor Signaling Pathway Activated by this compound.[10][11]
Caption: General Experimental Workflow for Long-Term this compound Studies.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photochemistry of uracil: a reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid | MDPI [mdpi.com]
- 10. Kainate receptor - Wikipedia [en.wikipedia.org]
- 11. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Refining the synthesis protocol for higher yield of (S)-Willardiine
Welcome to the technical support center for the synthesis of (S)-Willardiine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the synthesis protocol for a higher yield of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My final yield of this compound is consistently low. What are the most likely causes?
A1: Low yield can stem from several factors throughout the synthesis process. The most common culprits are:
-
Inefficient N-alkylation of Uracil: The initial coupling of uracil with the chiral amino acid precursor is a critical step. Suboptimal reaction conditions, such as an inappropriate base or solvent, can significantly reduce the yield.
-
Formation of N3-alkylation Byproduct: Uracil has two nucleophilic nitrogen atoms (N1 and N3). The desired product is the N1-alkylated this compound. However, competitive alkylation at the N3 position can occur, leading to a mixture of isomers that are difficult to separate and result in a lower yield of the desired product.[1]
-
Incomplete Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the amino acid precursor must be completely removed. Incomplete deprotection will result in a mixture of the final product and the protected intermediate, complicating purification and reducing the isolated yield.
-
Product Loss During Purification: this compound is a polar molecule. Using an inappropriate purification method or suboptimal conditions during ion-exchange chromatography can lead to significant product loss.
Q2: I am observing a significant amount of an isomeric byproduct in my crude reaction mixture. How can I improve the regioselectivity of the uracil alkylation?
A2: Achieving high regioselectivity for N1-alkylation over N3-alkylation is crucial. Here are some strategies to consider:
-
Choice of Base and Solvent: The reaction conditions play a significant role in directing the alkylation. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF (dimethylformamide) at room temperature has been shown to favor N1-alkylation.[2] Stronger bases might lead to the formation of the dianion of uracil, which can decrease regioselectivity. The polarity of the solvent can also influence the reactivity of the N1 and N3 positions.[3][4]
-
N3-Protection Strategy: For maximum regioselectivity, a protection-alkylation-deprotection strategy can be employed. Protecting the N3 position with a suitable protecting group, performing the N1-alkylation, and then deprotecting the N3 position can ensure the desired isomer is formed exclusively. However, this adds extra steps to the synthesis. A more direct approach is to carefully optimize the conditions of the direct N1-alkylation.
Q3: The deprotection of the Boc group seems to be sluggish or incomplete. What can I do to improve this step?
A3: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. If you are facing issues, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at room temperature. While the reaction is typically fast, complex substrates might require longer reaction times.
-
TFA Concentration: A common solution is a mixture of TFA in a solvent like dichloromethane (DCM). Ensure the concentration of TFA is adequate.
-
Scavengers: During Boc deprotection, the tert-butyl cation is formed, which can lead to side reactions, especially with electron-rich residues.[5] While this compound itself is not particularly susceptible, if you are synthesizing analogues with sensitive functional groups, the addition of a scavenger like triethylsilane (TES) might be beneficial.
Q4: I am having difficulty purifying the final product using ion-exchange chromatography. What are the key parameters to optimize?
A4: Ion-exchange chromatography is an effective method for purifying charged molecules like amino acids.[6][7] Key parameters for optimization include:
-
Resin Selection: Use a strong cation exchange resin, as this compound will be positively charged at an acidic pH.
-
pH of Buffers: The pH of your loading and elution buffers is critical. You should load your sample at a pH where this compound is positively charged (e.g., pH 2-3) and then elute with a buffer of increasing pH or ionic strength.
-
Salt Gradient: A shallow salt gradient (e.g., using NaCl or ammonium acetate) in the elution buffer will provide better resolution and separation from any charged impurities.
-
Sample Preparation: Ensure your crude sample is free of particulate matter and dissolved in the loading buffer before applying it to the column.[8]
Data on Reaction Conditions for N-Alkylation of Uracil
The following table summarizes various conditions reported for the N-alkylation of uracil and its derivatives, which can be adapted to optimize the synthesis of this compound. The yield of N1-alkylation is highly dependent on the specific substrates and reaction conditions.
| Base | Solvent | Temperature | Typical Outcome | Reference |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 50°C | Effective for forming the sodium salt of uracil, but regioselectivity can be an issue. | [9] |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | Milder conditions, often favoring N1-alkylation with good yields.[2] | [2] |
| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Not specified | Can offer different selectivity compared to other bases. | [10] |
| Potassium tert-butoxide | Tetrahydrofuran (THF) | Room Temperature | Strong base, may lead to a mixture of N1 and N3 products. | General knowledge |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile (MeCN) | Reflux | Organic base, can be effective but requires careful optimization. | General knowledge |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on the reaction of the sodium salt of uracil with (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, followed by deprotection and purification.[9]
Step 1: N-Alkylation of Uracil
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF), add uracil (1.0 eq.) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution of the sodium salt of uracil is formed.
-
Cool the reaction mixture back to 0°C and add a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one (1.1 eq.) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the DMF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The protected product will remain in the aqueous layer.
Step 2: Deprotection of the Boc Group
-
To the aqueous solution containing the Boc-protected this compound, add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
After complete deprotection, remove the TFA and water under reduced pressure.
Step 3: Purification by Ion-Exchange Chromatography
-
Prepare a strong cation exchange column (e.g., Dowex 50WX8) and equilibrate it with an acidic buffer (e.g., 0.1 M formic acid, pH ~2.5).
-
Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove any neutral or anionic impurities.
-
Elute the this compound from the column using a linear gradient of an elution buffer with increasing pH or ionic strength (e.g., 0 to 2 M ammonium hydroxide or a pH gradient).
-
Collect the fractions and monitor for the presence of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy at 260 nm or by TLC with ninhydrin staining).
-
Combine the fractions containing the pure product and lyophilize to obtain this compound as a white solid.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision-Making for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 9. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing non-specific binding of (S)-Willardiine in tissue preparations
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of non-specific binding when using (S)-Willardiine and its analogs in tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a non-protein amino acid that acts as a partial agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) and kainate receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2][3] Analogs of this compound have been developed to exhibit selectivity for different receptor subtypes. For example, (S)-5-fluorowillardiine is a selective AMPA receptor agonist, while (S)-5-iodowillardiine is a selective agonist for GluK5-containing kainate receptors.[4][5]
Q2: What is non-specific binding and how is it measured in an this compound assay?
Non-specific binding refers to the binding of a radiolabeled ligand, such as --INVALID-LINK---Willardiine, to components other than its intended target receptor (e.g., filters, assay tubes, other proteins).[6][7] This can obscure the specific binding signal and lead to inaccurate data.[6] To measure it, a parallel experiment is run in the presence of a high concentration of an unlabeled "cold" ligand that binds to the same receptor. This unlabeled ligand saturates the specific binding sites, so any remaining radioactivity detected is considered non-specific.[7]
Specific Binding = Total Binding - Non-Specific Binding
Q3: My non-specific binding is greater than 50% of the total binding. What are the common causes?
High non-specific binding is a frequent issue that can make data unreliable.[7] Key causes include:
-
Radioligand Issues: The concentration of the radiolabeled this compound may be too high, or its purity may be low. Hydrophobic ligands also tend to exhibit higher non-specific binding.[8]
-
Inadequate Blocking: The assay buffer may lack sufficient blocking agents like Bovine Serum Albumin (BSA) to prevent the ligand from sticking to surfaces.[6][9]
-
Suboptimal Assay Conditions: The pH, ionic strength, or temperature of the buffer may be promoting non-specific interactions.[6][9]
-
Insufficient Washing: Wash steps may be too short, not cold enough, or use an inadequate volume to remove all unbound radioligand.[8]
-
Tissue Preparation Quality: Poorly prepared cell membranes can result in the exposure of non-specific binding sites.
Q4: How can I optimize my assay buffer to reduce non-specific binding?
Buffer composition is critical. Consider the following adjustments:
-
Add a Blocking Agent: Include 0.1-1% Bovine Serum Albumin (BSA) in your buffer to block non-specific sites on assay plates and tissue proteins.[6][8][9]
-
Use a Surfactant: If hydrophobic interactions are suspected, adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) can be effective.[8][9]
-
Optimize pH and Salt Concentration: Adjust the buffer pH and increase the salt (NaCl) concentration. Higher ionic strength can shield charged interactions that contribute to non-specific binding.[9]
Q5: What is the recommended concentration of radiolabeled this compound for a binding assay?
For optimal results, the concentration of the radiolabeled ligand should ideally be at or below its dissociation constant (Kd) for the target receptor.[8] Using a higher concentration will increase both total and non-specific binding, potentially reducing the specific binding window.[7] The concentration of the unlabeled competitor used to determine non-specific binding should be at least 100 times its Kd to ensure complete displacement of the radioligand from the specific sites.[7]
Troubleshooting Guide for High Non-Specific Binding
This table outlines common issues encountered during this compound binding assays and provides strategies for resolution.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure radiochemical purity is >90%.[8] | Reduced binding to non-target sites, improving the specific binding window. |
| Suboptimal Assay Buffer | Modify the assay buffer by including agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) or a non-ionic detergent like Tween-20 (e.g., 0.05%). Optimize the pH and salt concentration.[8][9] | Blocking of non-specific binding sites on the assay plate and other surfaces. |
| Inadequate Blocking | Ensure you are using an appropriate blocking agent at an optimal concentration. BSA is commonly used.[6] | Prevention of the radioligand from binding to non-target sites. |
| Poor Tissue Preparation | Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances.[8] | A cleaner membrane preparation with fewer non-specific sites. |
| Filter and Apparatus Binding | Pre-soak filters in a blocking agent like polyethyleneimine (PEI) or BSA.[8] | Reduced binding of the radioligand directly to the filter material. |
| Insufficient Washing | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand.[8] | More effective removal of unbound and non-specifically bound radioligand. |
Binding Profile of this compound Analogs
The affinity of willardiine derivatives can vary significantly between AMPA and kainate receptors based on the substituent at the 5-position of the uracil ring. This table summarizes data from competition assays against [³H]-AMPA binding to the GluR2 receptor ligand-binding core.
| Compound | Substituent | IC50 (µM) | Primary Target Selectivity |
| This compound (HW) | -H | 4.76 | AMPA/Kainate Agonist[10] |
| (S)-5-Fluorowillardiine (FW) | -F | 0.0235 | AMPA Selective Agonist[4][5] |
| (S)-5-Bromowillardiine (BrW) | -Br | 0.30 | AMPA/Kainate Agonist |
| (S)-5-Iodowillardiine (IW) | -I | 0.52 | Kainate (GluK5) Selective Agonist[4] |
| (Data adapted from Armstrong et al., 2003)[11] |
Experimental Protocols
Protocol 1: Tissue Membrane Preparation
This protocol describes the preparation of crude synaptic membranes from brain tissue (e.g., cortex or hippocampus).
-
Homogenization: Dissect the brain region of interest on ice. Homogenize the tissue in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet Synaptosomes: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[6]
-
Hypotonic Lysis: Resuspend the pellet in 10 volumes of ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4) to lyse the synaptosomes and incubate on ice for 30 minutes.
-
Membrane Pelletization: Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C.
-
Washing: Wash the resulting membrane pellet by resuspending in fresh hypotonic buffer and centrifuging again. Repeat this wash step two more times to remove endogenous glutamate.
-
Final Preparation: Resuspend the final pellet in the desired assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[6]
Protocol 2: Radioligand Binding Assay
This protocol is a template for a competition binding assay to measure the affinity of a test compound for AMPA/kainate receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
Assay Setup: In polypropylene tubes, set up three conditions:
-
Total Binding: Add 50 µL of radiolabeled ligand (e.g., [³H]-AMPA or a radiolabeled willardiine analog) at a concentration near its Kd, 50 µL of assay buffer, and 100 µL of membrane preparation (50-100 µg protein).
-
Non-Specific Binding: Add 50 µL of radiolabeled ligand, 50 µL of a high concentration of an unlabeled competitor (e.g., 100 µM glutamate or unlabeled this compound), and 100 µL of membrane preparation.[6]
-
Competition Binding: Add 50 µL of radiolabeled ligand, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total and competition counts. Plot the specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50.
Visualizations
AMPA Receptor Signaling Pathway
Activation of the AMPA receptor can lead to intracellular signaling cascades independent of its ion channel function. One such pathway involves the recruitment and activation of the tyrosine kinase Lyn, which in turn activates the MAPK pathway, potentially influencing gene expression related to synaptic plasticity.[2]
Caption: AMPA receptor signaling cascade initiated by this compound.
Experimental Workflow for Binding Assays
This workflow outlines the key stages of a radioligand binding assay, emphasizing the steps where non-specific binding is addressed.
Caption: Workflow for minimizing non-specific binding in assays.
Troubleshooting Logic for High Non-Specific Binding
This decision tree provides a logical path for diagnosing and resolving high non-specific binding (NSB).
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. graphpad.com [graphpad.com]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. bio.fsu.edu [bio.fsu.edu]
Technical Support Center: Calibrating Electrophysiology Setups for Accurate (S)-Willardiine Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately applying (S)-Willardiine and calibrating their electrophysiology setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in the central nervous system?
This compound is a chemical compound that acts as a potent agonist for ionotropic glutamate receptors, specifically targeting AMPA and kainate receptors.[1][2] It is a nonprotein amino acid containing uracil, and its structure allows it to act as a bioisostere for the distal carboxyl group of L-glutamate, the primary excitatory neurotransmitter in the CNS.[2]
Q2: What are kainate receptors and what is their physiological role?
Kainate receptors are a class of ionotropic glutamate receptors, alongside AMPA and NMDA receptors, that are critical for mediating excitatory neurotransmission.[3][4] Upon activation by an agonist like this compound, these ligand-gated ion channels permit the influx of sodium (Na+) and potassium (K+) ions, generating an excitatory post-synaptic potential.[4] Kainate receptors are involved in modulating synaptic transmission and plasticity in various brain regions, including the hippocampus, amygdala, and spinal cord.[4][5] They can be located both presynaptically, where they regulate neurotransmitter release, and postsynaptically, where they contribute to excitatory postsynaptic currents.[1][5]
Q3: Why is accurate calibration of my electrophysiology setup crucial for this compound application?
Accurate calibration is essential for obtaining reliable and reproducible data. This includes ensuring the health of your cells or tissue slices, the quality of your recording electrodes, and the stability of your recording environment.[6][7] For pharmacological studies involving potent agonists like this compound, precise concentration delivery and stable recordings are paramount to accurately determine dose-response relationships, receptor kinetics, and downstream cellular effects.
Q4: What are the expected electrophysiological responses to this compound application?
Application of this compound to neurons expressing kainate receptors will typically elicit an inward current in voltage-clamp recordings, reflecting the influx of positive ions.[4] In current-clamp mode, this will lead to membrane depolarization, which can trigger action potentials. The magnitude and kinetics of the response will depend on the concentration of this compound, the specific subunit composition of the kainate receptors, and the health of the recorded cell.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiology experiments with this compound.
Issue 1: No discernible response to this compound application.
Possible Causes & Troubleshooting Steps:
-
Degraded this compound Stock Solution:
-
Verify: Prepare a fresh stock solution from powder.
-
Storage: Ensure the stock solution is stored at the recommended temperature and protected from light.
-
-
Low Receptor Expression:
-
Cell Line/Neuron Type: Confirm that the cell type you are using expresses a sufficient density of kainate receptors.
-
Positive Control: Use a known potent agonist for kainate receptors, such as kainic acid or glutamate, to confirm receptor functionality.
-
-
Inadequate Drug Delivery:
-
Perfusion System: Check your perfusion system for leaks, bubbles, or blockages.[6] Ensure the flow rate is adequate for rapid solution exchange at the cell.
-
-
Incorrect Recording Configuration:
-
Voltage Clamp: Ensure you are in voltage-clamp mode to measure ionic currents.
-
Holding Potential: Hold the cell at a negative potential (e.g., -60 mV or -70 mV) to maximize the driving force for inward cationic currents.
-
Issue 2: Unstable baseline or high background noise during recording.
Possible Causes & Troubleshooting Steps:
-
Electrical Noise (50/60 Hz hum):
-
Grounding: Check that all components of your rig (microscope, manipulators, perfusion system) are connected to a common ground.[6][8]
-
Faraday Cage: Ensure the Faraday cage is properly closed and grounded.[6]
-
Identify Source: Systematically unplug nearby electronic devices to isolate the source of the noise.[6]
-
-
Mechanical Instability:
-
Reference Electrode Issues:
-
Stability: A poorly chlorinated or unstable Ag/AgCl reference electrode is a common source of drift. Re-chlorinate if necessary.[6]
-
-
Poor Giga-ohm (GΩ) Seal:
Issue 3: Rapid desensitization of the current response.
Possible Causes & Troubleshooting Steps:
-
Receptor Kinetics: Kainate receptors are known to exhibit rapid and profound desensitization upon agonist binding.[5] This is a physiological property.
-
Experimental Design: For dose-response curves, ensure sufficient washout time between applications to allow for recovery from desensitization.
-
Modulators: Consider using positive allosteric modulators like cyclothiazide (primarily for AMPA receptors) or Concanavalin-A to reduce desensitization, though be aware of their potential effects on receptor kinetics.[5][9]
-
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for this compound Application
This protocol provides a general framework for recording this compound-evoked currents from cultured neurons or acute brain slices.
-
Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2. Bubble with 95% O2 / 5% CO2 for at least 30 minutes. The pH should be 7.4 and osmolarity ~310 mOsm.[10]
-
Internal Solution: Prepare an internal solution containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 and osmolarity to ~290 mOsm.[10]
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., water or DMSO) and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
-
Cell/Slice Preparation:
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ.[6]
-
Fill the pipette with internal solution and mount it on the headstage.
-
Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with positive pressure applied to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at -60 or -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the experiment.
-
-
This compound Application:
-
Establish a stable baseline recording in flowing aCSF.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the induced current until it reaches a peak or steady-state.
-
Wash out the drug with aCSF and allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
Analyze current kinetics (e.g., rise time, decay time constant).
-
Construct dose-response curves by applying a range of this compound concentrations.
-
Data Presentation
Table 1: Troubleshooting Common Electrophysiology Artifacts
| Artifact | Potential Cause(s) | Recommended Solution(s) |
| 50/60 Hz Noise | Improper grounding, unshielded electronics, ground loops.[11] | Ensure a common ground for all equipment, use a Faraday cage, identify and isolate noise sources.[6][8] |
| Baseline Drift | Unstable reference electrode, mechanical instability, temperature fluctuations.[6] | Re-chlorinate the reference electrode, ensure the air table is stable, maintain a constant temperature.[6] |
| High Seal Resistance | Dirty pipette tip, unhealthy cells, particulate in solutions. | Use fire-polished pipettes, select healthy cells, filter all solutions.[6] |
| Noisy Recording | Poor GΩ seal, electrode holder contamination. | Re-patch with a new pipette, clean the electrode holder. |
Table 2: Agonist Potency at Kainate vs. AMPA Receptors
Data adapted from studies on dorsal root ganglion (DRG) and hippocampal neurons.
| Agonist | Receptor Preference | EC50 (DRG - Kainate) | EC50 (Hippocampus - AMPA) |
| (S)-5-Trifluoromethylwillardiine | Kainate | 70 nM | ~1.5 µM |
| (S)-5-Iodowillardiine | Kainate | ~1 µM | ~100 µM |
| (S)-5-Fluorowillardiine | AMPA | 69 µM | 1.5 µM |
| Kainate | Kainate | ~10 µM | ~150 µM |
| AMPA | AMPA | >100 µM | ~10 µM |
Note: EC50 values are approximate and can vary depending on the specific receptor subunit composition and experimental conditions.[9]
Visualizations
Caption: Workflow for a whole-cell patch-clamp experiment with this compound.
Caption: Signaling pathway of this compound activating a postsynaptic kainate receptor.
Caption: Troubleshooting logic for a lack of response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Kainate receptor pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. plexon.com [plexon.com]
- 9. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 11. blog.a-msystems.com [blog.a-msystems.com]
Validation & Comparative
A Comparative Analysis of the Potency of (S)-Willardiine and Its Synthetic Analogs at AMPA and Kainate Receptors
(S)-Willardiine, a naturally occurring excitotoxic amino acid, serves as a valuable pharmacological tool for studying ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] As a partial agonist, its activity has prompted the development of a wide array of synthetic analogs designed to exhibit enhanced potency and selectivity.[1][2] This guide provides a comparative overview of the potency of this compound with its key synthetic analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Potency Comparison
The potency of this compound and its synthetic analogs is typically quantified using metrics such as the half-maximal effective concentration (EC50) in functional assays and the inhibition constant (Ki) or dissociation constant (KD, KB) in receptor binding assays. Lower values indicate higher potency. The following tables summarize the reported potencies of various analogs at AMPA and kainate receptors.
| Compound | Receptor Type | Potency (EC50, µM) | Reference |
| This compound | AMPA-preferring | > willardiine | [3] |
| (S)-5-Fluorowillardiine | AMPA-preferring | 1.5 | [3][4] |
| (S)-5-Bromowillardiine | AMPA-preferring | chloro ≈ bromo | [3] |
| (S)-5-Iodowillardiine | AMPA-preferring | > iodo | [3] |
| (S)-5-Cyanowillardiine | AMPA-preferring | cyano ≈ trifluoromethyl ≈ nitro | [3] |
| (S)-5-Trifluoromethylwillardiine | AMPA-preferring | cyano ≈ trifluoromethyl ≈ nitro | [3] |
| (S)-5-Nitrowillardiine | AMPA-preferring | cyano ≈ trifluoromethyl ≈ nitro | [3] |
| (S)-5-Chlorowillardiine | AMPA-preferring | chloro ≈ bromo | [3] |
| (S)-5-Methylwillardiine | AMPA-preferring | 251 | [3] |
| (R,S)-AMPA | AMPA-preferring | > (R,S)-AMPA | [3] |
| Compound | Receptor Type | Potency (EC50, µM) | Reference |
| This compound | Kainate-preferring | >> willardiine | [3] |
| (S)-5-Fluorowillardiine | Kainate-preferring | 69 | [3] |
| (S)-5-Bromowillardiine | Kainate-preferring | bromo ≈ chloro | [3] |
| (S)-5-Iodowillardiine | Kainate-preferring | > iodo | [3] |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | 0.070 | [3] |
| (S)-5-Nitrowillardiine | Kainate-preferring | nitro ≈ cyano | [3] |
| (S)-5-Chlorowillardiine | Kainate-preferring | bromo ≈ chloro | [3] |
| Kainate | Kainate-preferring | > kainate | [3] |
| (R,S)-AMPA | Kainate-preferring | > (R,S)-AMPA | [3] |
| Compound | Receptor Target | Potency (KD/KB/IC50, µM) | Assay Type | Reference |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Native GLUK5-containing kainate receptors | KD 0.105 | Antagonist vs. Kainate | [5] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Native AMPA receptors | KD 71.4 | Antagonist vs. (S)-5-Fluorowillardiine | [5] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Recombinant human GLUK5 | KB 0.12 | Antagonist Assay | [5] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Recombinant human GLUK5/GLUK6 | KB 0.12 | Antagonist Assay | [5] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Recombinant human GLUK5/GLUK2 | KB 0.18 | Antagonist Assay | [5] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Homomeric GLUK6 or GLUK7 | IC50 > 100 | Antagonist Assay | [5] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Homomeric GLUA1-4 | IC50 > 100 | Antagonist Assay | [5] |
| ACET | Recombinant human GLUK5 | KB 0.007 | Antagonist Assay | [3] |
| ACET | Recombinant human GLUK5/GLUK2 | KB 0.005 | Antagonist Assay | [3] |
| ACET | GLUA2, GLUK6, or GLUK6/GLUK2 | IC50 > 100 | Antagonist Assay | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Agonist Potency Determination
This protocol is adapted from standard electrophysiological recording techniques used to measure ion channel function.[6][7][8][9][10]
1. Cell Preparation:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines stably expressing specific AMPA or kainate receptor subunits are plated on glass coverslips.
-
Cells are maintained in appropriate culture medium and conditions for a sufficient period to ensure receptor expression and maturation.
2. Recording Setup:
-
Coverslips are transferred to a recording chamber mounted on an inverted microscope.
-
The chamber is continuously perfused with an external solution (e.g., artificial cerebrospinal fluid, aCSF) containing: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM glucose, with the pH adjusted to 7.4.
-
Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
The internal pipette solution typically contains: 140 mM K-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, and 0.2 mM Na-GTP, with the pH adjusted to 7.2.
3. Recording Procedure:
-
A whole-cell patch-clamp configuration is established on a selected neuron.
-
The cell is voltage-clamped at a holding potential of -60 mV to -70 mV to record inward currents mediated by AMPA/kainate receptors.
-
A baseline current is established in the absence of any agonist.
-
This compound or its synthetic analogs are applied to the cell at various concentrations through a perfusion system.
-
The resulting inward current at each concentration is recorded.
4. Data Analysis:
-
The peak amplitude of the inward current at each agonist concentration is measured.
-
The data are normalized to the maximal response and plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 value is determined by fitting the dose-response curve with a sigmoidal function.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is based on competitive binding assays using a radiolabeled ligand.[11][12][13][14]
1. Membrane Preparation:
-
Brain tissue (e.g., rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled AMPA receptor ligand, such as [³H]AMPA.
-
Increasing concentrations of the unlabeled test compound (this compound or its analogs) are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., L-glutamate).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: AMPA/Kainate receptor signaling activated by this compound analogs.
Caption: Workflow for determining agonist potency using whole-cell patch-clamp.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and pharmacological characterization of N3-substituted willardiine derivatives: role of the substituent at the 5-position of the uracil ring in the development of highly potent and selective GLUK5 kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch-clamping of cultured human neurons [protocols.io]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPA receptor development in rat telencephalon: [3H]AMPA binding and western blot studies - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Willardiine versus AMPA: a comparative electrophysiological study
For researchers, scientists, and drug development professionals, understanding the nuanced differences between AMPA receptor agonists is critical for elucidating the complexities of glutamatergic neurotransmission and for the rational design of novel therapeutics. This guide provides a detailed electrophysiological comparison of (S)-Willardiine, a naturally occurring excitotoxic amino acid, and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), the archetypal selective agonist for which the receptor is named.
Quantitative Comparison of Agonist Properties
The following tables summarize the key electrophysiological parameters of this compound and AMPA, focusing on their potency and desensitization characteristics at AMPA receptors. The data presented are compiled from studies on mouse embryonic hippocampal neurons and recombinant human AMPA receptors.
| Agonist | Receptor Type | Potency (EC50) | Notes | Reference |
| This compound | AMPA/kainate receptors (native, mouse hippocampal neurons) | 45 µM | This compound is a partial agonist. | [1][2] |
| (R,S)-AMPA | AMPA/kainate receptors (native, mouse hippocampal neurons) | 11 µM | Considered a full agonist at AMPA receptors. | [1] |
| (S)-5-Fluorowillardiine | AMPA/kainate receptors (native, mouse hippocampal neurons) | 1.5 µM | A more potent derivative of this compound. | [1][2] |
Table 1: Comparative Potency of this compound and AMPA. The half-maximal effective concentration (EC50) indicates the concentration of an agonist that is required to provoke a response halfway between the baseline and maximum response. A lower EC50 value denotes higher potency.
| Agonist | Desensitization Profile | Observations | Reference |
| This compound | Strongly desensitizing | Produces a rapid and profound desensitization of the receptor upon application. | [1] |
| AMPA | Rapid and profound | Similar to glutamate, AMPA induces strong and fast desensitization of the receptor. | |
| (S)-5-Iodowillardiine | Weakly desensitizing | In contrast to this compound, this derivative produces a much larger equilibrium response due to weaker desensitization. | [1] |
Table 2: Desensitization Characteristics. Desensitization is the process by which a receptor's response to an agonist decreases over time despite the continued presence of the agonist.
Experimental Protocols
The following protocols provide a generalized methodology for the comparative electrophysiological analysis of this compound and AMPA using the whole-cell patch-clamp technique on cultured neurons or cells expressing recombinant AMPA receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing a robust method for characterizing the effects of agonists on AMPA receptors.
1. Cell Preparation:
-
Culture primary neurons (e.g., mouse embryonic hippocampal neurons) or a suitable cell line (e.g., HEK293 cells) on glass coverslips.
-
For recombinant receptor studies, transfect HEK293 cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).
2. Recording Solutions:
-
External Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH. To isolate AMPA receptor-mediated currents, include antagonists for other receptors, such as picrotoxin (100 µM) for GABA-A receptors and D-AP5 (50 µM) for NMDA receptors.[3]
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. The pH is adjusted to 7.2 with CsOH. Cesium is used as the primary cation to block potassium channels.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.[4]
-
Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV to record inward currents mediated by AMPA receptors.[4]
4. Agonist Application:
-
Prepare stock solutions of this compound and AMPA in the external solution at various concentrations.
-
Rapidly apply the agonist-containing solutions to the recorded cell using a fast perfusion system. This allows for the precise measurement of current activation and desensitization kinetics.
5. Data Acquisition and Analysis:
-
Record the agonist-evoked currents using an appropriate amplifier and data acquisition software.
-
To determine the EC50, apply a range of agonist concentrations and plot the peak current response as a function of concentration. Fit the data with a sigmoidal dose-response curve.
-
Analyze the kinetics of the current to determine the rates of activation (rise time) and desensitization (decay time constant).
Visualizations
AMPA Receptor Signaling Pathway
Caption: Agonist binding to the AMPA receptor leads to ion channel opening and subsequent cellular responses.
Experimental Workflow for Agonist Comparison
Caption: A generalized workflow for the electrophysiological comparison of AMPA receptor agonists.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of (S)-Iodowillardiine for GluK5 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-iodowillardiine's performance against other glutamate receptor subtypes, supported by experimental data. The information is intended to assist researchers in validating the selectivity of this compound for GluK5-containing kainate receptors.
(S)-5-Iodowillardiine is a potent and selective agonist for specific kainate receptor subunits, demonstrating minimal effects at AMPA receptors. It is a valuable pharmacological tool for characterizing the subtypes and functions of kainate receptors in the central nervous system. This compound activates kainate receptors that contain GluK1 (formerly GluR5) or GluK5 (formerly KA2) subunits.
Comparative Efficacy and Potency of (S)-Iodowillardiine
(S)-Iodowillardiine exhibits a distinct selectivity profile for kainate receptor subtypes. It demonstrates high affinity for the hGluK1 (formerly hGluR5) kainate receptor subtype, with a reported inhibition constant (Ki) of 0.24 nM. Furthermore, it displays a remarkable 600- to 4000-fold selectivity over AMPA receptor subtypes and the homomeric kainate receptor hGluK2 (formerly hGluR6).
Electrophysiological studies on recombinant kainate receptors expressed in human embryonic kidney (HEK) 293 cells have shown that (S)-iodowillardiine potently elicits currents from cells expressing GluK5. In contrast, it shows no activity on homomeric GluK6 or GluK7 receptors. The co-expression of GluK6 or GluK7 with KA-2 subunits results in receptors that are only weakly sensitive to (S)-iodowillardiine.
| Receptor Subtype | Agonist/Antagonist | Potency/Affinity (EC50/Ki) |
| Kainate Receptors | ||
| hGluK1 (hGluR5) | (S)-Iodowillardiine | Ki = 0.24 nM |
| GluK5-containing | (S)-Iodowillardiine | Potent Agonist |
| hGluK2 (hGluR6) | (S)-Iodowillardiine | 600-4000 fold lower affinity than for hGluK1 |
| GluK2 (GluR6) homomeric | (S)-Iodowillardiine | No activity |
| GluK3 (GluR7) homomeric | (S)-Iodowillardiine | No activity |
| AMPA Receptors | (S)-Iodowillardiine | 600-4000 fold lower affinity than for hGluK1 |
| NMDA Receptors | (S)-Iodowillardiine | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is adapted from studies characterizing kainate receptor agonists on recombinant receptors.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired kainate receptor subunits (e.g., GluK5, GluK1, GluK2) using a suitable transfection reagent like Lipofectamine. A marker protein such as Green Fluorescent Protein (GFP) is often co-transfected to identify transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 10 EGTA. The pH is adjusted to 7.2 with CsOH. ATP and GTP may be included to maintain channel function.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution.
-
Transfected cells (identified by GFP fluorescence) are patched, and the membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.
-
(S)-Iodowillardiine and other compounds are applied to the cells using a rapid solution exchange system to measure the evoked currents.
Radioligand Binding Assay
This protocol outlines a general procedure for competitive binding assays to determine the affinity of (S)-iodowillardiine for different glutamate receptors.
1. Membrane Preparation:
-
HEK293 cells expressing the specific glutamate receptor subtype of interest are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [3H]kainate for kainate receptors) is added to each well.
-
Increasing concentrations of the unlabeled competitor ligand, (S)-iodowillardiine, are then added.
-
The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of (S)-iodowillardiine, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Glutamate Receptor Subtypes and (S)-Iodowillardiine Selectivity
A Comparative Analysis of (S)-Willardiine and Kainic Acid on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two potent excitatory amino acids, (S)-Willardiine and kainic acid, on neuronal firing. Both compounds are agonists of ionotropic glutamate receptors, specifically AMPA and kainate receptors, and are widely used as tools in neuroscience research to probe synaptic transmission, plasticity, and excitotoxicity. This document synthesizes experimental data to offer an objective analysis of their respective potencies, mechanisms of action, and impact on neuronal excitability.
At a Glance: this compound vs. Kainic Acid
| Feature | This compound | Kainic Acid |
| Primary Targets | AMPA and Kainate Receptors | Kainate and AMPA Receptors |
| Potency (EC50) | Varies by derivative and receptor subtype. (S)-5-Fluorowillardiine is a potent AMPA receptor agonist (EC50 ~1.5 µM), while (S)-5-Iodowillardiine is a selective kainate receptor agonist.[1][2] | Potent kainate receptor agonist with high affinity. Also acts on AMPA receptors, but generally with lower potency than kainate receptors.[3] |
| Effect on Neuronal Firing | Induces rapid and often incompletely desensitizing inward currents, leading to neuronal depolarization and action potential firing.[4] | Causes profound neuronal depolarization, leading to a robust increase in firing rate, bursting activity, and, at higher concentrations, seizure-like activity and excitotoxicity.[5][6] |
| Receptor Desensitization | This compound and its derivatives exhibit varying degrees of receptor desensitization. For instance, (S)-5-Fluorowillardiine is a strongly desensitizing agonist, while (S)-5-Iodowillardiine is weakly desensitizing.[4] | Generally considered a non-desensitizing or weakly desensitizing agonist at kainate receptors, leading to sustained receptor activation.[4] |
| Key Research Applications | Probing the structure and function of AMPA and kainate receptors; studying receptor desensitization mechanisms.[7] | Widely used to model temporal lobe epilepsy, study excitotoxicity, and investigate the roles of kainate receptors in synaptic plasticity and disease.[3][6] |
Mechanism of Action and Signaling Pathways
Both this compound and kainic acid exert their effects by binding to and activating ionotropic glutamate receptors, which are ligand-gated ion channels. Their primary targets are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
Upon agonist binding, these receptors undergo a conformational change, opening a central ion pore that is permeable to sodium (Na⁺) and, in some cases, calcium (Ca²⁺) ions. The influx of these cations leads to depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers the firing of action potentials, thereby increasing neuronal excitability.
Signaling pathway for this compound and kainic acid.
Experimental Data: Potency at Glutamate Receptors
The following table summarizes the half-maximal effective concentrations (EC50) of this compound, its derivatives, and kainic acid at AMPA and kainate receptors, providing a quantitative measure of their potency. The data is compiled from studies using whole-cell patch-clamp recordings in hippocampal and dorsal root ganglion (DRG) neurons.
| Compound | Receptor Type | Neuronal Preparation | EC50 (µM) | Reference |
| This compound | AMPA-preferring | Hippocampal Neurons | 45 | [4] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [4] |
| (S)-5-Iodowillardiine | Kainate-preferring | DRG Neurons | ~0.13 | [1] |
| Kainic Acid | Kainate-preferring | DRG Neurons | ~15 | [1] |
| Kainic Acid | AMPA-preferring | Hippocampal Neurons | >100 | [1] |
Note: Lower EC50 values indicate higher potency.
Experimental Protocols
The investigation of the effects of this compound and kainic acid on neuronal firing predominantly relies on electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.
Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ionic currents and changes in membrane potential in a single neuron.
Objective: To measure agonist-induced currents and changes in neuronal firing rate.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) plated on glass coverslips.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl₂, 2 Na₂ATP, 0.3 NaGTP, pH adjusted to 7.3 with KOH.
-
This compound and kainic acid stock solutions.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Place a coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a membrane potential of -60 mV to -70 mV.
-
Apply this compound or kainic acid at various concentrations to the perfusion bath.
-
Record the inward currents evoked by the agonists.
-
In current-clamp mode, record the resting membrane potential and apply the agonists.
-
Measure the resulting depolarization and the frequency of action potentials (neuronal firing).
References
- 1. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic analysis of interactions between kainate and AMPA: evidence for activation of a single receptor in mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and synaptic basis of kainic acid-induced hippocampal epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Desensitization Kinetics of Willardiine Analogs at Ionotropic Glutamate Receptors
A comparative guide for researchers and drug development professionals on the varied effects of willardiine derivatives on AMPA and kainate receptor desensitization.
Willardiine, a naturally occurring amino acid, and its synthetic analogs are pivotal tools in the study of ionotropic glutamate receptors, particularly AMPA and kainate receptors. These compounds have revealed that subtle modifications to the willardiine structure can dramatically alter receptor activation and, most notably, the rate and extent of desensitization. This guide provides a comparative analysis of the desensitization kinetics of different willardiine analogs, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Comparative Desensitization Kinetics
The desensitization of AMPA and kainate receptors is a critical mechanism for regulating synaptic transmission. Willardiine and its 5-substituted analogs exhibit a wide spectrum of desensitization profiles, ranging from rapidly and profoundly desensitizing to weakly desensitizing. This variation is primarily attributed to the nature of the substituent at the 5-position of the uracil ring.
Experimental data from whole-cell patch-clamp recordings of mouse embryonic hippocampal neurons have elucidated the structure-activity relationship for desensitization. The following table summarizes the key quantitative data for a series of (S)-willardiine analogs.
| Compound | Substituent at 5-position | Potency (EC50, µM) | Desensitization Profile | Desensitization Sequence Rank |
| This compound | -H | 45 | Strong | 2 |
| (S)-5-Fluorowillardiine | -F | 1.5 | Strongest | 1 |
| (S)-5-Bromowillardiine | -Br | ~ Chloro | Moderate | >3 |
| (S)-5-Chlorowillardiine | -Cl | ~ Bromo | Moderate | ~4 |
| (S)-5-Iodowillardiine | -I | > Willardiine | Weak | 6 |
| (S)-5-Nitrowillardiine | -NO2 | < Fluoro | Moderate | ~4 |
| Kainate | - | - | Weakest | 7 |
| (R,S)-AMPA | - | 11 | - | - |
Key Observations:
-
(S)-5-Fluorowillardiine is the most potent and most strongly desensitizing analog, being approximately 30 times more potent than willardiine itself.[1][2][3]
-
The desensitization potency generally follows the sequence: Fluoro > Willardiine > Nitro ≈ Chloro ≈ Bromo > Iodo > Kainate .[1][2]
-
Conversely, the equilibrium response, which is inversely related to the degree of desensitization, is largest for the weakly desensitizing agonist (S)-5-iodowillardiine , producing a response amplitude similar to kainate.[1][2]
-
Simple changes in the substituent at the 5-position lead to marked differences in the ability of these agonists to induce desensitization of AMPA/kainate receptors.[1][2][3] Cross-desensitization experiments have confirmed that these willardiine analogs bind to the same receptors as AMPA and kainate.[1][2]
Experimental Protocols
The characterization of the desensitization kinetics of willardiine analogs is primarily achieved through electrophysiological techniques, specifically whole-cell patch-clamp recordings from cultured neurons.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the whole-cell currents evoked by the application of willardiine analogs and to quantify the rate and extent of receptor desensitization.
Cell Preparation:
-
Primary cultures of embryonic mouse hippocampal neurons are prepared and maintained in vitro.
-
Neurons are used for recordings after a specified number of days in culture to allow for mature expression of glutamate receptors.
Recording Setup:
-
Electrophysiology Rig: A standard patch-clamp setup equipped with a microscope, micromanipulators, an amplifier, and a data acquisition system is used.[4][5]
-
Recording Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2. Cesium and fluoride ions are used to block potassium currents and improve voltage-clamp quality.
-
Experimental Procedure:
-
A whole-cell recording configuration is established on a visually identified hippocampal neuron.[5][6]
-
The neuron is voltage-clamped at a holding potential of -60 mV.
-
Willardiine analogs are rapidly applied to the neuron using a fast perfusion system. This allows for a rapid "concentration jump" of the agonist, which is crucial for accurately measuring the fast kinetics of desensitization.
-
The resulting inward currents are recorded. The peak amplitude of the current reflects the initial activation of the receptors, while the decay of the current in the continued presence of the agonist represents desensitization.
-
After each application, the agonist is washed out, and the cell is allowed to recover before the next application.
Data Analysis:
-
The rate of desensitization is typically quantified by fitting the decay phase of the current with one or more exponential functions to obtain time constants (τ).
-
The extent of desensitization is determined by the ratio of the steady-state current (the current remaining at the end of a long agonist application) to the peak current.
-
Dose-response curves are generated by applying a range of agonist concentrations to determine the EC50 (the concentration that elicits a half-maximal response).
Visualizing the Processes
To better understand the experimental and biological processes involved, the following diagrams have been generated.
Caption: Experimental workflow for measuring desensitization kinetics.
Caption: Signaling pathway of AMPA/kainate receptor activation and desensitization.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Patch clamp - Wikipedia [en.wikipedia.org]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Willardiine and its Analogs on Synaptic Transmission
(S)-Willardiine, a naturally occurring excitotoxic amino acid, and its synthetic derivatives are pivotal tools in neuroscience research for their ability to selectively activate ionotropic glutamate receptors, specifically AMPA and kainate receptors. This guide provides a comparative overview of the effects of this compound and its analogs on synaptic transmission, contrasting their performance with other key agonists like AMPA and kainate. The data presented is compiled from multiple studies to aid researchers in selecting the appropriate compound for their experimental needs.
Quantitative Comparison of Agonist Potency and Receptor Desensitization
The following tables summarize the half-maximal effective concentrations (EC50) and desensitization properties of this compound and its derivatives compared to AMPA and kainate at AMPA/kainate receptors. These values are critical for understanding the potency and dynamic effects of these compounds on synaptic transmission.
Table 1: Comparative Potency (EC50) of this compound and Alternatives at AMPA/Kainate Receptors
| Compound | EC50 (µM) | Target Receptors | Cell Type | Reference |
| This compound | 45 | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | [1][2][3] |
| (S)-5-Fluorowillardiine | 1.5 | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | [1][2][3][4] |
| (R,S)-AMPA | 11 | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | [1][2][3] |
| (S)-5-Iodowillardiine | - | AMPA/Kainate (Weakly Desensitizing) | Mouse Embryonic Hippocampal Neurons | [1][2][3] |
| Kainate | - | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | [1][2][3] |
| (S)-5-Trifluoromethylwillardiine | 0.07 | Kainate-preferring | Dorsal Root Ganglion Neurons | [5][6] |
| (S)-5-Fluorowillardiine | 69 | Kainate-preferring | Dorsal Root Ganglion Neurons | [5][6] |
| (S)-5-Fluorowillardiine | 1.5 | AMPA-preferring | Hippocampal Neurons | [5][6] |
| (S)-5-Methylwillardiine | 251 | AMPA-preferring | Hippocampal Neurons | [5][6] |
Table 2: Desensitization Properties of Willardiine Derivatives
| Compound | Desensitization Characteristics | Receptor | Reference |
| This compound | Strongly desensitizing | AMPA/Kainate | [1][2][3] |
| (S)-5-Fluorowillardiine | Strongly desensitizing | AMPA/Kainate | [1][2][3] |
| (S)-5-Iodowillardiine | Weakly desensitizing, response similar to kainate | AMPA/Kainate | [1][2][3] |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the effects of this compound and its analogs on synaptic transmission.
Whole-Cell Voltage-Clamp Electrophysiology in Cultured Neurons
This is a primary technique for studying the effects of compounds on ion channel function with high temporal resolution.[7][8]
-
Cell Preparation: Mouse embryonic hippocampal neurons are cultured on coverslips.[1][2][3]
-
Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier. The cell is voltage-clamped at a holding potential of -60 mV to -70 mV to record inward currents.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Drug Application: Agonists such as this compound and its derivatives are rapidly applied to the recorded neuron using a concentration jump technique.[5] This allows for the precise measurement of the activation and desensitization kinetics of the receptor-mediated currents.
-
Data Analysis: The peak and steady-state current amplitudes are measured to determine the extent of desensitization. Dose-response curves are generated by applying a range of agonist concentrations to determine the EC50 value.
Brain Slice Electrophysiology
This technique allows for the study of synaptic transmission in a more intact neural circuit.[7][8]
-
Slice Preparation: Brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices (typically 250–400 µm thick) of the desired brain region (e.g., hippocampus) are prepared using a vibratome.[8]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from individual neurons.
-
Synaptic Stimulation: A stimulating electrode is placed to activate presynaptic fibers, evoking postsynaptic currents (EPSCs) in the recorded neuron.[7][8] The strength, kinetics, and short-term plasticity of synaptic connections can be characterized by delivering stereotyped sets of stimuli, such as paired pulses or trains of pulses at varying frequencies.[9]
-
Pharmacology: this compound or other agonists are bath-applied to the slice to study their effects on synaptic transmission. Changes in the amplitude, frequency, and kinetics of spontaneous or evoked EPSCs are measured.
Visualizations
Signaling Pathway of this compound at an Excitatory Synapse
The following diagram illustrates the mechanism of action of this compound at a glutamatergic synapse.
Caption: Agonist binding to postsynaptic AMPA/kainate receptors.
Experimental Workflow for Characterizing Agonist Effects
This diagram outlines the typical experimental procedure for assessing the impact of a compound like this compound on synaptic currents.
Caption: Electrophysiological workflow for agonist characterization.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Approaches and Limitations in the Investigation of Synaptic Transmission and Plasticity [frontiersin.org]
- 8. Approaches and Limitations in the Investigation of Synaptic Transmission and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic Physiology Experimental Methods: Experimental Protocol [brain-map.org]
Benchmarking New Glutamatergic Compounds Against the Standard Agonist (S)-Willardiine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of neuroscience and pharmacology, the development of novel glutamatergic compounds requires rigorous evaluation against established standards. (S)-Willardiine, a selective partial agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, has long served as a critical benchmark for characterizing the potency and selectivity of new chemical entities targeting these ionotropic glutamate receptors. This guide provides a comprehensive comparison of this compound and its analogs with a selection of newer glutamatergic compounds, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a naturally occurring amino acid originally isolated from the seeds of Acacia willardiana.[1] It acts as a partial agonist at AMPA and kainate receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1] The uracil moiety of willardiine serves as a bioisostere for the distal carboxyl group of glutamate, allowing it to bind to the ligand-binding domain of these receptors and induce a conformational change that opens the ion channel.[1] The degree of receptor activation and desensitization can be modulated by substitutions on the uracil ring, making willardiine and its analogs valuable tools for structure-activity relationship studies.[1]
Comparative Analysis of Glutamatergic Compounds
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, its key analogs, and a selection of other glutamatergic compounds at various AMPA and kainate receptor subunits. This data allows for a direct comparison of the relative potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of Selected Glutamatergic Compounds at AMPA and Kainate Receptor Subunits
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound Analogs | |||
| (S)-5-Iodowillardiine | GluK5 | 105 ± 7 | [2] |
| UBP304 | GluK5 | 105 ± 7 | [2] |
| UBP310 | GluK1 | 21 ± 7 | [3] |
| UBP310 | GluK3 | 650 ± 190 | [3] |
| Novel Kainate Receptor Antagonists | |||
| UBP302 | GluK5 | 2020 ± 580 | [4] |
| ACET | GluK1 | 48.5 ± 8.24 | [4] |
| NBQX | GluK1 | 29800 ± 14560 | [4] |
| Novel AMPA Receptor Modulators | |||
| BDP-37 | GluR2 flop | 18,000 - 40,000 | [5] |
| Cyclothiazide | GluR2 flip | 7,000 | [5] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Table 2: Functional Potency (EC50) of this compound and Analogs at AMPA and Kainate Receptors
| Compound | Receptor Type / Subunit | EC50 (µM) | Reference |
| This compound | AMPA/Kainate | 45 | [6] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | [6][7] |
| (S)-5-Bromowillardiine | AMPA/Kainate | - | [7] |
| (S)-5-Iodowillardiine | Kainate | - | [1] |
| AMPA | AMPA/Kainate | 11 | [6][7] |
| 5-Trifluoromethylwillardiine | Kainate (DRG neurons) | 0.07 | [8] |
| 5-Fluorowillardiine | Kainate (DRG neurons) | 69 | [8] |
| 5-Fluorowillardiine | AMPA (Hippocampal neurons) | 1.5 | [8] |
| 5-Methylwillardiine | AMPA (Hippocampal neurons) | 251 | [8] |
Note: EC50 values can vary depending on the expression system and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to characterize the glutamatergic compounds discussed in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.
Materials:
-
Cell membranes expressing the target AMPA or kainate receptor subtype.
-
Radioligand (e.g., [³H]AMPA, [³H]kainate).
-
Test compounds (e.g., this compound, novel compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[9][10]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional activity (e.g., EC50) of a compound by recording the ion currents flowing through the receptor channels in a single cell.
Objective: To measure the agonist-induced currents in cells expressing the target AMPA or kainate receptors.
Materials:
-
Cells expressing the target receptor subtype (e.g., HEK293 cells, cultured neurons).
-
Patch pipettes filled with internal solution (e.g., containing CsF or CsCl).
-
External solution (e.g., artificial cerebrospinal fluid).
-
Agonist solutions of varying concentrations.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Positioning: Approach a single cell with a patch pipette under a microscope.
-
Giga-seal Formation: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.
-
Agonist Application: Apply the agonist-containing solution to the cell using a perfusion system.
-
Current Recording: Record the ion currents elicited by the agonist at a fixed holding potential.
-
Data Analysis: Plot the current amplitude against the agonist concentration to generate a dose-response curve and determine the EC50 value.[11]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
This compound and its derivatives remain indispensable tools for the characterization of new glutamatergic compounds. Their well-defined structure-activity relationships provide a robust framework for understanding the molecular determinants of ligand binding and receptor activation at AMPA and kainate receptors. By benchmarking novel compounds against this established standard using rigorous experimental protocols, researchers can effectively assess their therapeutic potential and advance the development of next-generation drugs for a wide range of neurological and psychiatric disorders. This guide serves as a foundational resource for these comparative studies, offering a clear presentation of key data and methodologies to support ongoing research and development efforts.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable expression of recombinant AMPA receptor subunits: binding affinities and effects of allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 8. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Willardiine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-Willardiine, a non-protein amino acid utilized in neuroscience research as a glutamate receptor agonist.
Core Disposal Principles
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard laboratory chemical waste procedures is paramount to ensure safety and environmental protection. The primary directive is to manage and dispose of chemical waste in accordance with all applicable national and local regulations.[1]
Procedural Steps for Disposal
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory body to understand the specific requirements for non-hazardous chemical waste.
-
Utilize Original Containers: Whenever possible, leave this compound in its original container. This ensures clear labeling and prevents accidental mixing with other substances.
-
Prevent Cross-Contamination: Do not mix this compound waste with other chemical waste streams.
-
Manage Uncleaned Containers: Handle empty or uncleaned containers with the same precautions as the product itself. These may retain residual amounts of the substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling this compound for disposal. Contaminated gloves should be disposed of in accordance with good laboratory practices.
-
Spill Management: In the event of a spill, collect the dry material, taking care to avoid generating dust, and place it in a suitable container for disposal.[2] Ensure the affected area is cleaned thoroughly.[2] Do not allow the product to enter drains.
Emergency First Aid Measures
While this compound is not classified as hazardous, it is important to be prepared for accidental exposure:
-
Inhalation: Move to an area with fresh air.
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with water.
-
Eye Contact: Rinse eyes with plenty of water and remove contact lenses if present.
-
Ingestion: If swallowed, have the individual drink water (no more than two glasses) and consult a doctor if they feel unwell.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
